molecular formula C6H5BrClN B1437285 2-Bromo-3-chloro-4-methylpyridine CAS No. 884495-42-5

2-Bromo-3-chloro-4-methylpyridine

Cat. No.: B1437285
CAS No.: 884495-42-5
M. Wt: 206.47 g/mol
InChI Key: RLGRCRSMZFZRPK-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGRCRSMZFZRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660563
Record name 2-Bromo-3-chloro-4-methylpyridine
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-42-5
Record name 2-Bromo-3-chloro-4-methylpyridine
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Record name 2-bromo-3-chloro-4-methylpyridine
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Foundational & Exploratory

2-Bromo-3-chloro-4-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-chloro-4-methylpyridine

This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core chemical properties, propose a robust synthetic pathway, dissect its reactivity in synthetically crucial reactions, and discuss its applications and safety protocols. This document is designed to move beyond a simple data sheet, offering insights into the causality behind experimental choices and providing a framework for its effective use in complex molecular design.

Core Physicochemical and Spectroscopic Profile

This compound (CAS No. 884495-42-5) is a dihalogenated picoline derivative whose synthetic utility is defined by the distinct electronic environment of its pyridine core, substituted with both a bromine and a chlorine atom.[1] This substitution pattern provides orthogonal handles for sequential, site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

Molecular Structure

The structure combines the electron-withdrawing nature of the pyridine nitrogen and the two halogen substituents, influencing the reactivity of each position on the ring.

Caption: Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

PropertyValueReference(s)
CAS Number 884495-42-5[1][2]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 251.5 °C at 760 mmHg (Predicted)[2]
Density 1.624 g/cm³ (Predicted)[2]
Flash Point 105.9 °C (Predicted)[2]
LogP 2.9 (Predicted)[1]
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a detailed analysis based on established principles of spectroscopy and data from analogous structures allows for reliable prediction of its spectral characteristics.

1.3.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals: two aromatic protons and one methyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H68.1 - 8.3Doublet (d)Located ortho to the ring nitrogen, leading to significant deshielding. Coupled to H5.
H57.1 - 7.3Doublet (d)Located meta to the nitrogen. Coupled to H6.
CH₃ (at C4)2.3 - 2.5Singlet (s)Standard chemical shift for a methyl group attached to an aromatic ring. No adjacent protons to couple with.

1.3.2. ¹³C NMR Spectroscopy The carbon-13 NMR spectrum should display six signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2142 - 145Attached to bromine and adjacent to nitrogen; significantly deshielded.
C6148 - 152Attached to nitrogen; typically the most downfield carbon in a pyridine ring.
C4145 - 150Attached to the methyl group; its shift is influenced by both the methyl and adjacent chloro-substituent.
C3128 - 132Attached to chlorine.
C5123 - 127Standard aromatic C-H carbon in a substituted pyridine.
CH₃18 - 22Typical range for an aryl-bound methyl carbon.

1.3.3. Mass Spectrometry (Electron Ionization) The mass spectrum will be characterized by the molecular ion peak and distinct isotopic patterns due to the presence of bromine and chlorine.

m/z ValueInterpretationRationale
205, 207, 209[M]⁺, [M+2]⁺, [M+4]⁺The molecular ion peak will exhibit a characteristic isotopic pattern. The combination of one Br atom (~50:50 ratio of ⁷⁹Br:⁸¹Br) and one Cl atom (~75:25 ratio of ³⁵Cl:³⁷Cl) results in a distinctive M:M+2:M+4 peak ratio, which is a powerful diagnostic tool for confirming the presence of both halogens.
126, 128[M - Br]⁺Loss of the bromine radical is a common fragmentation pathway. The remaining fragment still contains chlorine, showing a characteristic M:M+2 pattern.
170, 172[M - Cl]⁺Loss of the chlorine radical. The remaining fragment still contains bromine, showing a characteristic M:M+2 pattern.

Synthesis and Purification

Proposed Synthetic Workflow

The proposed two-step synthesis starts from 2-Amino-4-methylpyridine. The rationale for this sequence is twofold:

  • Directed Chlorination: The amino group at C2 is an ortho-, para-director. However, with the para-position (C4) blocked by the methyl group and the other ortho-position (C6) being less activated, chlorination is directed to the C3 and C5 positions. Judicious choice of a chlorinating agent like N-chlorosuccinimide (NCS) can favor mono-chlorination at the C3 position.

  • Sandmeyer Reaction: This classic transformation is a reliable method for converting an amino group on an aromatic ring into a bromide, proceeding via a diazonium salt intermediate.[3]

cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions A 2-Amino-4-methylpyridine (Starting Material) B Step 1: Electrophilic Chlorination A->B C 2-Amino-3-chloro-4-methylpyridine (Intermediate) B->C R1 N-Chlorosuccinimide (NCS) Acetonitrile (Solvent) Room Temperature B->R1 D Step 2: Sandmeyer Reaction C->D E This compound (Final Product) D->E R2 1. NaNO₂, HBr (aq), 0 °C 2. CuBr, HBr (aq), Heat D->R2

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-chloro-4-methylpyridine

  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-Amino-4-methylpyridine (1.0 eq).

  • Dissolution: Add acetonitrile as the solvent under an inert atmosphere (e.g., nitrogen). Stir until all starting material has dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization: In a suitable reaction vessel, dissolve the 2-Amino-3-chloro-4-methylpyridine intermediate (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 45 minutes at this temperature after the addition is complete.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Add the cold diazonium salt solution slowly to the CuBr solution.

  • Reaction: Heat the mixture to 60-70 °C for 1 hour. Gas evolution (N₂) should be observed. Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~8.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography or vacuum distillation to yield the final product.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The two different halogen atoms provide a basis for controlled, sequential bond formation.

Principles of Site Selectivity

In dihalogenated pyridines, the site of initial reactivity in cross-coupling is governed by several factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the rate-determining oxidative addition step of the palladium catalyst.[4]

  • Electronic Effects: The position alpha (C2) to the pyridine nitrogen is more electron-deficient and generally more reactive towards Pd(0) insertion than other positions.[5]

For this compound, both factors align to make the C2-Br bond the overwhelmingly preferred site for reaction under standard cross-coupling conditions. This inherent bias is a powerful tool for synthetic planning, allowing for the introduction of a substituent at C2 while retaining the C3-Cl bond for a subsequent, different transformation. While unconventional methods using highly specialized ligands can sometimes reverse this selectivity, they are the exception rather than the rule.

Start Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Determining) Start->OA Reacts at C2-Br Pyridine 2-Bromo-3-chloro- 4-methylpyridine Pyridine->OA Intermediate Aryl-Pd(II)-Br Complex OA->Intermediate TM Transmetalation Intermediate->TM Boronic Ar-B(OH)₂ Boronic->TM Intermediate2 Aryl-Pd(II)-Ar' Complex TM->Intermediate2 RE Reductive Elimination Intermediate2->RE RE->Start Regenerates Catalyst Product 2-Aryl-3-chloro- 4-methylpyridine RE->Product Base Base (e.g., K₂CO₃) Base->TM

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol describes a general method for coupling an arylboronic acid to the C2 position of this compound.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1 v/v) or dioxane/water.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-3-chloro-4-methylpyridine derivative.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are considered "privileged scaffolds" in medicinal chemistry. The 2-substituted-3-chloro-4-methylpyridine core derived from the title compound is a valuable motif for several reasons:

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[4] The substituents at the C2, C3, and C4 positions allow for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.

  • Metabolic Stability: The chlorine atom at the C3 position can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Synthesis: The ability to selectively functionalize the C2 position first, followed by a different reaction at the C3 position (e.g., nucleophilic aromatic substitution or another cross-coupling), provides a powerful strategy for building molecular complexity in a controlled manner. This is essential for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Hazard ClassGHS StatementPrecautionary MeasuresReference
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its key attribute is the differential reactivity of its C-Br and C-Cl bonds, which enables predictable and selective functionalization, particularly via palladium-catalyzed cross-coupling at the C2-position. This inherent reactivity, combined with the biological relevance of the resulting substituted pyridine scaffolds, makes it an indispensable tool for chemists engaged in the design and synthesis of novel pharmaceuticals and agrochemicals. Understanding the principles of its synthesis and reactivity, as outlined in this guide, is crucial for unlocking its full potential in creating complex and high-value molecules.

References

Introduction: The Strategic Value of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-chloro-4-methylpyridine (CAS: 884495-42-5)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the strategic use of this compound. We will move beyond a simple recitation of properties to explore the nuanced reactivity and synthetic utility that makes this halogenated pyridine a valuable intermediate in modern organic synthesis and drug discovery.

Halogenated heterocyclic compounds are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Among these, this compound stands out due to its unique substitution pattern. The presence of two distinct halogen atoms—bromine and chlorine—at the 2- and 3-positions, respectively, provides orthogonal reactivity. This allows for selective, stepwise functionalization of the pyridine core, a privileged scaffold in many biologically active compounds.[4][5] This guide will elucidate the chemical principles governing its reactivity and provide practical, field-proven insights into its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in synthesis and for accurate characterization of its downstream products.

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 884495-42-5[6][7]
Molecular Formula C₆H₅BrClN[6][7]
Molecular Weight 206.47 g/mol [6]
IUPAC Name This compound[6]
Synonyms 2-Bromo-3-chloro-4-picoline[7]
Boiling Point 251.5°C at 760 mmHg[7]
Density 1.624 g/cm³[7]
Appearance White to light yellow powder/solid[1]
Predicted Analytical Data

While comprehensive experimental spectra are not always publicly available, the following data, based on spectroscopic principles and data from analogous structures, serves as a reliable guide for characterization.[8]

TechniquePredicted Data
¹H NMR Four distinct signals: Aromatic protons (δ ~7.0-8.4 ppm) and a methyl singlet (δ ~2.3-2.5 ppm).[8]
¹³C NMR Six signals: Five for the pyridine ring carbons and one for the methyl carbon. The carbon attached to bromine (C-2) is expected to be significantly downfield.[8]
Mass Spec (EI) [M]⁺: 205 (with ⁷⁹Br, ³⁵Cl), [M+2]⁺: 207 (major peak, from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl), [M+4]⁺: 209 (from ⁸¹Br, ³⁷Cl). The characteristic isotopic cluster for one bromine and one chlorine atom is the definitive diagnostic feature.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic and alkyl), C=N, and C=C stretching vibrations.

Synthesis and Purity

The preparation of this compound typically involves a multi-step synthetic sequence starting from a simpler pyridine precursor.[2] Achieving high purity (typically ≥99%) requires precise control over reaction conditions, including temperature, stoichiometry, and purification methods to manage the formation of isomeric byproducts.[2][4]

G cluster_0 Generalized Synthetic Workflow Start 4-Methylpyridine Precursor Step1 Halogenation Step 1 (e.g., Chlorination) Start->Step1 Precise Stoichiometry Step2 Halogenation Step 2 (e.g., Bromination) Step1->Step2 Controlled Conditions Purify Purification (e.g., Crystallization/Chromatography) Step2->Purify Crude Product Product This compound Purify->Product High Purity Intermediate

Caption: Generalized workflow for the synthesis of this compound.

The Core of Reactivity: A Tale of Two Halogens

The synthetic power of this reagent stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This allows chemists to perform selective transformations, building molecular complexity in a controlled, predictable manner.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9][10] The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in this step.[9][10]

Causality: This reactivity trend (I > Br > Cl > F) is a direct consequence of bond dissociation energies.[9] The lower energy required to cleave the C-Br bond allows for oxidative addition to occur under milder conditions, often leaving the C-Cl bond untouched. This enables selective functionalization at the 2-position.

G cluster_suzuki Selective Suzuki Coupling at C-Br compound This compound pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) compound->pd_catalyst Oxidative Addition (C-Br bond cleaves preferentially) boronic_acid R-B(OH)₂ pd_catalyst->boronic_acid Transmetalation product 2-Aryl-3-chloro-4-methylpyridine boronic_acid->product Reductive Elimination

Caption: Selective reactivity in a Suzuki cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be reversed. The reaction proceeds via a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is enhanced by a more electronegative halogen, which can better stabilize the developing charge through an inductive effect.[9] Therefore, the C-Cl bond can be more susceptible to attack by strong nucleophiles than the C-Br bond.[9]

Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[9] This electronic property, combined with the higher electronegativity of chlorine, makes the C-Cl bond a viable site for SNAr, providing a complementary route for functionalization, often at the 3-position after the C-Br site has been modified.

Applications in Drug Discovery & Synthesis

The pyridine ring is a well-established pharmacophore in medicinal chemistry.[4] this compound serves as a versatile starting point for exploring structure-activity relationships (SAR) by allowing for the introduction of diverse substituents at two different positions on this core.

  • Pharmaceutical Intermediates: It is a key building block for synthesizing APIs, enabling the construction of complex molecular architectures for targeting a range of diseases.[2][3]

  • Agrochemical Development: The pyridine scaffold is also prevalent in modern herbicides, fungicides, and insecticides. This intermediate serves as a precursor for new agrochemical entities.[1][4]

  • Material Science: The halogenated aromatic nature of the compound makes it a candidate for investigation in the development of functionalized materials and organic electronics.[4]

Experimental Protocols

To ensure reproducibility and success, adherence to validated protocols is critical.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the selective coupling at the 2-position.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask.

  • Solvent: Add a degassed mixture of a solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the 2-aryl-3-chloro-4-methylpyridine.

Protocol: Analytical Characterization by GC-MS

This protocol outlines the steps to confirm the identity and purity of the title compound.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) in a clean autosampler vial.

  • GC Parameters:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Use Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: Set to ~230 °C.

  • Injection & Analysis: Inject 1 µL of the prepared sample. Analyze the resulting total ion chromatogram (TIC) to determine retention time and purity. Extract the mass spectrum from the corresponding peak and verify the molecular weight and isotopic pattern.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-3-chloro-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the core chemical principles, offers detailed, field-tested experimental protocols, and presents troubleshooting strategies for common synthetic challenges. Particular emphasis is placed on the Sandmeyer reaction, a cornerstone of aromatic substitution chemistry, as the primary route to this dihalogenated pyridine derivative. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. The unique arrangement of halogen atoms in this compound offers distinct reactive handles for further chemical modifications. The bromine at the 2-position and the chlorine at the 3-position exhibit differential reactivity, enabling selective and sequential functionalization through various cross-coupling reactions. This controlled introduction of molecular complexity makes it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Retrosynthetic Analysis and Strategic Approach

The most logical and industrially scalable approach to the synthesis of this compound involves a retrosynthetic disconnection to a readily available aminopyridine precursor. The key transformation is the conversion of an amino group at the 2-position to a bromine atom, which can be efficiently achieved via the Sandmeyer reaction. This strategy is outlined below:

Retrosynthesis Target This compound Diazonium Diazonium Salt Intermediate Target->Diazonium Sandmeyer Reaction (Bromination) Precursor 2-Amino-3-chloro-4-methylpyridine Diazonium->Precursor Diazotization

Retrosynthetic approach for this compound.

This approach is advantageous due to the commercial availability and relative stability of the aminopyridine starting material. The Sandmeyer reaction is a well-established and reliable method for introducing halogens onto aromatic rings.[1][2]

The Core Synthesis: A Step-by-Step Protocol

The synthesis of this compound is predicated on the careful execution of the Sandmeyer reaction, which proceeds in two main stages: the formation of a diazonium salt from 2-amino-3-chloro-4-methylpyridine, followed by its subsequent reaction with a bromide source, typically catalyzed by copper(I) bromide.

Necessary Reagents and Equipment
Reagent/EquipmentPurpose
2-Amino-3-chloro-4-methylpyridineStarting Material
Hydrobromic Acid (48%)Acidic medium for diazotization and bromide source
Sodium NitriteDiazotizing agent
Copper(I) BromideCatalyst for the Sandmeyer reaction
Sodium HydroxideFor neutralization
Diethyl Ether or Ethyl AcetateExtraction solvent
Anhydrous Sodium SulfateDrying agent
Reaction Vessel with StirringTo carry out the reaction
Ice-Salt BathTo maintain low temperatures
Dropping FunnelFor controlled addition of reagents
Rotary EvaporatorFor solvent removal
Standard GlasswareBeakers, flasks, etc.
Experimental Protocol

Step 1: Diazotization of 2-Amino-3-chloro-4-methylpyridine

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2-amino-3-chloro-4-methylpyridine (1.0 eq) to 48% hydrobromic acid (a suitable volume to ensure stirring).

  • Cool the resulting solution to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1-1.5 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C.[3] The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen oxides.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate vessel, prepare a solution or suspension of copper(I) bromide (catalytic amount) in hydrobromic acid.

  • Slowly add the freshly prepared, cold diazonium salt solution to the copper(I) bromide solution. This addition should be done cautiously as it will initiate the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept below 20 °C. The pH should be adjusted to approximately 9.[3]

  • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

SynthesisWorkflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification Start 2-Amino-3-chloro-4-methylpyridine in HBr Cooling Cool to -5 to 0 °C Start->Cooling NaNO2_Addition Slow addition of NaNO2 solution Cooling->NaNO2_Addition Stirring1 Stir at 0 °C for 30 min NaNO2_Addition->Stirring1 Addition_to_CuBr Add diazonium salt to CuBr Stirring1->Addition_to_CuBr Transfer cold CuBr Prepare CuBr solution CuBr->Addition_to_CuBr Warming Warm to RT, then heat to 50-60 °C Addition_to_CuBr->Warming Neutralization Neutralize with NaOH Warming->Neutralization Cool down Extraction Extract with organic solvent Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Distillation/Chromatography) Concentration->Purification

Detailed workflow for the synthesis of this compound.

Scientific Rationale and Causality

  • Low-Temperature Diazotization: The formation of the diazonium salt is conducted at low temperatures (-5 to 0 °C) to prevent its premature decomposition.[3] Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose to form undesired phenolic byproducts through reaction with water.

  • Role of Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] Copper(I) facilitates the single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

  • Controlled Neutralization: The neutralization step is performed carefully at a low temperature to avoid any potential side reactions that could be induced by a sudden increase in temperature from the exothermic acid-base reaction.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure slow and controlled addition of sodium nitrite at the recommended low temperature.[3]
Premature decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation and maintain low temperatures throughout.[3]
Formation of Phenolic Impurities The diazonium salt is reacting with water.Maintain low temperatures during diazotization and the initial stages of the Sandmeyer reaction to minimize this side reaction.[3]
Presence of Unreacted Starting Material Insufficient amount of sodium nitrite.Use a slight excess of sodium nitrite (1.1-1.5 eq) to ensure complete conversion of the starting amine.[3]
Inefficient mixing.Ensure vigorous stirring throughout the addition of reagents.[3]

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of the target compound.

PropertyValue
Molecular Formula C₆H₅BrClN[4]
Molecular Weight 206.47 g/mol [4]
CAS Number 884495-42-5[4]
Appearance Expected to be a solid or high-boiling liquid
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen in the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbons attached to the bromine and chlorine atoms will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks with nearly equal intensity) and one chlorine atom (M+ and M+2 peaks with a ratio of approximately 3:1).

Safety and Handling

  • Hydrobromic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • The Sandmeyer reaction involves the evolution of nitrogen gas and potentially nitrogen oxides, and should therefore be conducted in a well-ventilated fume hood.

  • This compound is expected to be harmful if swallowed, and may cause skin and eye irritation.[4]

Conclusion

The synthesis of this compound via the Sandmeyer reaction is a robust and scalable method that provides access to a valuable and versatile chemical intermediate. By carefully controlling the reaction parameters, particularly temperature and the rate of reagent addition, high yields of the desired product can be achieved. This guide provides the necessary theoretical and practical framework for researchers and chemists to successfully synthesize this compound and unlock its potential in various fields of chemical research and development.

References

Foreword: The Strategic Importance of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2-Bromo-3-chloro-4-methylpyridine

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and predictable reactivity make them foundational scaffolds for creating complex molecular architectures. This compound stands as a particularly valuable intermediate, offering multiple distinct reactive sites that can be selectively addressed in sophisticated synthetic campaigns. Its utility is especially pronounced in the development of kinase inhibitors, a critical class of drugs for treating cancer and other diseases, where the substituted pyridine core can form crucial interactions within the ATP-binding pocket of target enzymes.[1][2]

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound. We will move beyond simple data reporting to explore the causality behind analytical choices, ensuring that each step is part of a self-validating workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust and authoritative approach to molecular characterization.

Molecular Identity and Physicochemical Profile

A complete structural analysis begins with confirming the compound's fundamental properties. This compound is a substituted picoline derivative whose identity is established by its unique combination of identifiers and physical characteristics.

The presence of both a bromine and a chlorine atom on the pyridine ring, along with a methyl group, creates a specific electronic and steric environment that dictates its reactivity and spectroscopic signature.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 884495-42-5PubChem[4]
Molecular Formula C₆H₅BrClNPubChem[4]
Molecular Weight 206.47 g/mol PubChem[4]
Canonical SMILES CC1=C(C(=NC=C1)Br)ClPubChem[4]

Core Methodologies for Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation. The following sections detail the core analytical methods, explaining not just the "how" but the "why" behind each experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing precise information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are required to confirm the substitution pattern.

Expertise & Causality: The predicted chemical shifts are based on the established electronic effects of the substituents. The electron-withdrawing bromine and chlorine atoms, along with the pyridine nitrogen, will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl group will have a shielding effect. The specific positions of these groups create a unique and predictable spectral fingerprint.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~8.2 - 8.4Doublet (d)~5.0Adjacent to the electronegative pyridine nitrogen. Coupled to H-5.
H-5~7.1 - 7.3Doublet (d)~5.0Coupled to H-6.
-CH₃ (C-4)~2.4 - 2.6Singlet (s)N/AAttached to the aromatic ring; no adjacent protons for coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~142 - 145Attached to the highly electronegative bromine atom.
C-6~150 - 152Adjacent to the pyridine nitrogen.
C-4~147 - 149Attached to the methyl group, but influenced by adjacent halogens.
C-3~128 - 131Attached to the chlorine atom.
C-5~125 - 127Standard aromatic carbon region.
-CH₃~18 - 20Typical chemical shift for a methyl group on an aromatic ring.

Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for similar compounds and its well-defined residual solvent peak for spectral referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative signal integration if needed.

    • Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Utilize the same sample and spectrometer lock.

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width from 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

    • Acquire 1024-2048 scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectra correctly.

    • Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (15-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim Spectrometer transfer->lock_shim acq_h1 Acquire 1H Spectrum lock_shim->acq_h1 acq_c13 Acquire 13C Spectrum lock_shim->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase_ref Phase & Reference Spectra ft->phase_ref assign Assign Peaks & Integrate phase_ref->assign structure Confirm Structure assign->structure

Caption: High-resolution NMR spectroscopy workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Expertise & Causality: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for any fragment containing these halogens, providing a self-validating system for their presence. The base peak will likely result from the loss of a halogen, a stable and common fragmentation pathway.[5]

Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueIon IdentityRationale and Isotopic Pattern
205/207/209[M]⁺Molecular ion. Expect a complex cluster due to Br and Cl isotopes. The M+2 and M+4 peaks will be prominent.
170/172[M-Cl]⁺Loss of the chlorine atom. Will show the characteristic 1:1 isotopic pattern for bromine.
126/128[M-Br]⁺Loss of the bromine atom. Will show the characteristic 3:1 isotopic pattern for chlorine.
91[M-Br-Cl]⁺Loss of both halogen atoms, resulting in the 4-methylpyridine radical cation.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate. High purity of the solvent is critical to avoid interfering peaks.

  • GC Method Setup:

    • Injector: Set to 250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation from any residual solvent or minor impurities.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

  • Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the target compound.

    • Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis prep_ms Prepare Dilute Solution (~1 mg/mL) inject Inject 1 µL into GC prep_ms->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-350) ionize->detect tic Analyze Total Ion Chromatogram detect->tic extract Extract Mass Spectrum of Peak tic->extract analyze Analyze Isotope Pattern & Fragments extract->analyze confirm_mw Confirm Molecular Weight analyze->confirm_mw

Caption: Gas Chromatography-Mass Spectrometry workflow.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence, single-crystal X-ray crystallography offers the only unambiguous, three-dimensional map of the molecule in the solid state. It provides definitive proof of the substitution pattern and reveals crucial information about bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: For halogenated compounds, crystallography is particularly insightful as it can reveal non-covalent interactions such as halogen bonding (C-X···Y), which are increasingly recognized as important determinants of crystal packing and biological activity.[6][7] The presence of both bromine (a good halogen bond donor) and nitrogen/chlorine (potential acceptors) makes this an important area of investigation.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating Step):

    • The ability to grow a high-quality single crystal is itself a form of purification.

    • Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane, or acetone).

    • Cover the vial with a perforated seal and leave undisturbed in a vibration-free environment for several days to weeks. The formation of well-defined, non-twinned crystals is the goal.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.[8]

    • Perform data collection on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson functions to locate the positions of the heavy atoms (Br, Cl).

    • Refine the structural model against the experimental data, locating the lighter atoms (N, C, H) from the difference electron density map.

    • The final refined structure provides a complete 3D model with precise atomic coordinates.

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement dissolve Create Saturated Solution evap Slow Evaporation dissolve->evap select Select High-Quality Crystal evap->select mount Mount Crystal on Goniometer select->mount cool Cool to 100 K mount->cool diffract Collect Diffraction Data cool->diffract process_data Process Raw Data diffract->process_data solve Solve Phase Problem process_data->solve refine Refine Structural Model solve->refine final_structure Definitive 3D Structure refine->final_structure

Caption: Single-crystal X-ray crystallography workflow.

Structural Insights into Chemical Reactivity

The confirmed structure of this compound directly informs its synthetic utility. The bromine at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine at the 3-position.[1][9] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. This differential reactivity allows for selective functionalization, making the compound a highly versatile intermediate for building molecular complexity.

Safety and Handling

Trustworthiness: A core component of any protocol is ensuring operator safety. Based on available data, this compound must be handled with appropriate care.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]

References

An In-Depth Technical Guide to 2-Bromo-3-chloro-4-methylpyridine: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-chloro-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. With a molecular weight of approximately 206.47 g/mol , this compound serves as a critical building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This document will detail its physicochemical properties, provide insights into its synthesis and characterization, explore its applications in drug discovery with a focus on palladium-catalyzed cross-coupling reactions, and outline essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile intermediate in their synthetic campaigns.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine ring with the molecular formula C₆H₅BrClN.[1] The strategic placement of the bromo and chloro substituents, along with the methyl group, imparts distinct reactivity and steric properties to the molecule, making it a valuable synthon in organic chemistry.

PropertyValueSource
Molecular Formula C₆H₅BrClNPubChem[1]
Molecular Weight 206.47 g/mol PubChem[1]
CAS Number 884495-42-5PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Typically a solid(Inferred from related compounds)
Boiling Point 241.8±35.0°C at 760 mmHgChemSrc[2]
LogP 2.80590ChemSrc[2]

Synthesis and Characterization

While specific proprietary synthesis methods for this compound may vary, the general approach often involves multi-step transformations of a pyridine precursor. These methods require precise control over reaction conditions to achieve high yield and purity. A plausible synthetic route could involve the controlled halogenation of a suitable 4-methylpyridine derivative.

General Synthetic Approach: A Hypothetical Protocol

The synthesis of halogenated pyridines often involves diazotization of an aminopyridine followed by a Sandmeyer-type reaction. A potential, though unverified, pathway for the synthesis of this compound could start from a suitable amino-chloromethylpyridine precursor.

Disclaimer: The following protocol is a generalized representation based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

G cluster_synthesis Hypothetical Synthesis Workflow start 2-Amino-3-chloro-4-methylpyridine diazotization Diazotization (NaNO2, HBr, low temp.) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer workup Aqueous Work-up & Extraction sandmeyer->workup product This compound purification Purification (Column Chromatography) workup->purification purification->product

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol:

  • Diazotization: Dissolve 2-Amino-3-chloro-4-methylpyridine in a cooled (0-5 °C) aqueous hydrobromic acid solution.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature to form the diazonium salt intermediate.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N₂) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly bonded to the halogens (C2 and C3) are expected to be significantly deshielded and appear at lower field.

Mass Spectrometry (MS):

The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will be characterized by a molecular ion peak. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), resulting in a complex isotopic cluster for the molecular ion.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine ring.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the construction of active pharmaceutical ingredients (APIs).[3] The presence of two distinct halogen atoms at the 2 and 3 positions allows for selective functionalization through various cross-coupling reactions.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, which is often the rate-determining step in many cross-coupling reactions. This differential reactivity can, in principle, be exploited for sequential, site-selective modifications.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. The choice of base, such as potassium carbonate, is critical for the activation of the boronic acid.

  • Buchwald-Hartwig Amination: This reaction is essential for the formation of carbon-nitrogen bonds, a common linkage in many pharmaceuticals. The reaction couples the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This allows for the introduction of diverse amine-containing functionalities.

G cluster_coupling Key Cross-Coupling Applications start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Ligand, Base) start->buchwald suzuki_product C-C Bond Formation Product suzuki->suzuki_product buchwald_product C-N Bond Formation Product buchwald->buchwald_product

Caption: Utility of this compound in cross-coupling reactions.

Intermediate in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of many kinase inhibitors. Halogenated pyridines like this compound are valuable starting materials for the synthesis of these inhibitors, which are a critical class of drugs for treating cancer and other diseases. The 2-aminopyridine moiety, often installed via a Buchwald-Hartwig amination, can form key hydrogen bonding interactions with the hinge region of a kinase's ATP-binding pocket.

While a specific, publicly disclosed synthesis of a commercial drug starting from this compound is not readily found in the literature, its structural motifs are highly relevant to the synthesis of inhibitors targeting kinases such as the Abl and Src families.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its di-halogenated structure allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This technical guide has provided an in-depth overview of its core properties, synthesis, characterization, and applications, with a focus on its role in the development of kinase inhibitors. A thorough understanding of the chemistry and handling of this intermediate will empower researchers and scientists to leverage its full potential in the discovery and development of novel therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-3-chloro-4-methylpyridine (CAS No. 884495-42-5). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations and regulatory compliance. The narrative emphasizes the causality behind safety measures, fostering a proactive culture of risk mitigation.

Hazard Identification and Comprehensive Risk Assessment

This compound is a halogenated pyridine derivative, a class of compounds widely used as versatile intermediates in organic synthesis.[1] However, its chemical reactivity necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound are its irritant properties and acute toxicity if ingested.[2]

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for classifying the hazards of chemical substances.[2][3] Understanding these classifications is the first step in a robust risk assessment.

Table 1: GHS Hazard Summary for this compound [2] | Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Harmful if swallowed | H302 |

alt text
| Warning | | Skin Corrosion/Irritation | Causes skin irritation | H315 |
alt text
| Warning | | Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
alt text
| Warning | | Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
alt text
| Warning |

Expert Insight: The irritant nature of halogenated aromatic compounds like this one stems from their electrophilic character. The electron-withdrawing effects of the bromine and chlorine atoms, combined with the pyridine ring, can make the molecule reactive towards biological nucleophiles, such as amino and sulfhydryl groups in proteins found in the skin, eyes, and respiratory tract. This reactivity can disrupt cellular function, leading to the observed irritation and inflammatory responses.

Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental protocol involving this compound is initiated. This process involves identifying hazards, evaluating risks, and implementing control measures.

cluster_0 Risk Assessment Workflow A Identify Hazards (Review SDS, GHS Data) B Evaluate Exposure Potential (Quantity, Frequency, Duration) A->B Analyze Procedure C Assess Risks (Likelihood & Severity) B->C Determine Risk Level D Implement Controls (Hierarchy of Controls) C->D Mitigate Risk E Review & Refine (Monitor Effectiveness) D->E Continuous Improvement

Caption: A workflow for assessing and mitigating risks.

Chemical and Physical Properties

Accurate physical and chemical data are fundamental for safe handling, particularly for predicting behavior under various experimental conditions and for engineering design.

Table 2: Physicochemical Properties of this compound

Property Value Source
CAS Number 884495-42-5 [2][4]
Molecular Formula C₆H₅BrClN [2][4]
Molecular Weight 206.47 g/mol [2]
Appearance Solid (Form may vary) Assumed from handling precautions
Boiling Point 251.5°C at 760 mmHg [5]
Density 1.624 g/cm³ [5]

| Flash Point | 105.9°C |[5] |

Safe Handling and Engineering Controls

The primary objective when handling this compound is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact. This is achieved through a combination of engineering controls and standardized laboratory practices.

Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over personal protective equipment.

A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The hierarchy of controls for chemical safety.

Standard Handling Protocol (Solid Compound)
  • Preparation: Before handling, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

  • Attire: Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

  • Work Area: Conduct all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to contain any airborne particles and prevent inhalation.[7]

  • Dispensing: Use spark-proof tools and equipment.[8][9] When transferring the material, use techniques that minimize dust generation, such as carefully scooping rather than pouring from a height.

  • Spill Control: Keep an appropriate spill kit (containing inert absorbent material like vermiculite or sand) readily available.[7]

  • Post-Handling: After use, ensure the container is tightly sealed.[6][10] Decontaminate the work surface and any equipment used. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently and correctly. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[7]

Table 3: Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields or chemical splash goggles.[7] Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended.[7] Standard laboratory coat.[7] Not required if handled within a certified fume hood.[7]
In-Solution Work Chemical splash goggles. A face shield is recommended if there is a significant splash risk. Chemical-resistant gloves. Consult manufacturer's compatibility charts for the specific solvent being used. Chemical-resistant apron over a laboratory coat. Not required if handled within a certified fume hood.

| Spill Cleanup (Minor) | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit. | Air-purifying respirator with appropriate cartridges may be necessary depending on spill size and ventilation.[6] |

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11] The storage location should be separate from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][6] Halogenated pyridines can react exothermically with these substances.

  • Stability: The compound is generally stable under recommended storage conditions.[8]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl).[8][12]

Emergency Procedures

Immediate and appropriate response during an emergency is crucial to minimizing harm. All laboratory personnel must be familiar with these procedures.

Emergency Response Flowchart

cluster_1 Emergency Decision Making Start Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Start->Assess Exposure Personal Exposure? Assess->Exposure Fire Fire? Assess->Fire Spill Spill? Exposure->Spill No FirstAid Initiate First Aid (See Protocol 6.2) Seek Medical Attention Exposure->FirstAid Yes MinorSpill Minor Spill (Controllable by lab staff) Spill->MinorSpill Yes MajorSpill Major Spill (Beyond lab capability) Spill->MajorSpill No EvacuateAlarm Evacuate Area Pull Fire Alarm Call Emergency Services Fire->EvacuateAlarm Yes Cleanup Follow Spill Cleanup Protocol (6.3) MinorSpill->Cleanup MajorSpill->EvacuateAlarm

Caption: A flowchart for responding to laboratory emergencies.

First-Aid Measures[7][14][15]
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Spill and Fire Response
  • Minor Spills: For small, manageable spills, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite).[7] Sweep up the material, place it into a designated, labeled hazardous waste container, and decontaminate the area.[10][13]

  • Major Spills: In the event of a large spill, immediately evacuate the laboratory, alert others, and contact your institution's Environmental Health and Safety (EHS) department.[7] Prevent entry into the area.

  • Fire Fighting: This material is not considered a significant fire risk, but its container may burn.[10][13] Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][15] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[14]

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental protection.

  • Regulatory Compliance: All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.[7] Disposal must adhere strictly to all federal, state, and local regulations.[7]

  • Waste Segregation: Do not mix this waste stream with incompatible materials.[7] It should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[7] The container must be made of a compatible material.

  • Disposal Protocol:

    • Collect all waste (pure substance, solutions, contaminated solids) in a designated hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.

    • Keep the container sealed when not in use.

    • Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.[7]

    • Arrange for pickup and disposal through a licensed hazardous waste management company. The standard method of disposal for halogenated organic compounds is high-temperature incineration.[7]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE use, and emergency preparedness into all workflows, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting laboratory personnel and the environment.

References

Spectroscopic Data for 2-Bromo-3-chloro-4-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Bromo-3-chloro-4-methylpyridine (CAS No. 884495-42-5), a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.[1] Given the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted spectroscopic data grounded in established principles, alongside detailed, field-proven protocols for data acquisition. This approach ensures a robust framework for scientists aiming to characterize this molecule.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a molecular formula of C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol .[1] The arrangement of the bromine, chlorine, and methyl substituents on the pyridine ring dictates a unique electronic environment, which in turn governs its spectroscopic signature. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound during synthesis and application.

A logical workflow for the comprehensive spectral analysis of this compound is essential for unambiguous characterization. This involves a multi-technique approach, where the data from each analysis corroborates the others.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv structure Structure Elucidation nmr->structure ms->structure ir->structure confirmation Identity Confirmation uv->confirmation purity Purity Assessment structure->purity structure->confirmation

Caption: Logical workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Data (in CDCl₃)

The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the methyl group protons. The electron-withdrawing effects of the bromine, chlorine, and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.1 - 8.3Doublet (d)~5.0
H-5~7.1 - 7.3Doublet (d)~5.0
-CH₃~2.4 - 2.6Singlet (s)N/A
Predicted ¹³C NMR Data (in CDCl₃)

The carbon-13 NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbons directly attached to the electronegative halogen atoms (C-2 and C-3) are expected to be significantly deshielded and appear downfield.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~142 - 147
C-6~149 - 153
C-4~146 - 151
C-3~128 - 133
C-5~124 - 129
-CH₃~18 - 22
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Causality Behind Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals. Chloroform-d (CDCl₃) is a common and effective solvent for many organic molecules, and the small amount of tetramethylsilane (TMS) provides a zero reference point for the chemical shift scale.[2]

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean, dry vial.[3]

  • Add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial and gently swirl to dissolve the sample completely.[3]

  • Transfer the solution into the NMR tube using a pipette or syringe. The liquid column should be about 4-5 cm high.[3]

  • Cap the NMR tube securely.

  • Instrument Setup: Insert the sample into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a volatile compound like this compound.

Predicted Mass Spectrometry Data (EI)

A key feature in the mass spectrum will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in characteristic M, M+2, and M+4 peaks for the molecular ion and any fragments containing both halogens.

IonPredicted m/zDescription & Expected Relative Intensity
[M]⁺205Molecular ion containing ⁷⁹Br and ³⁵Cl.
[M+2]⁺207Molecular ion containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. Expected intensity will be a combination of the isotopic abundances.
[M+4]⁺209Molecular ion containing ⁸¹Br and ³⁷Cl.
[M-Br]⁺126/128Fragment resulting from the loss of the bromine atom, showing the chlorine isotope pattern.
[M-Cl]⁺170/172Fragment resulting from the loss of the chlorine atom, showing the bromine isotope pattern.
[M-CH₃]⁺190/192/194Fragment from the loss of the methyl group, showing both Br and Cl isotope patterns.
Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of this compound and determine its molecular weight and fragmentation pattern.

Causality Behind Choices: A volatile solvent like dichloromethane is used for sample preparation to ensure efficient vaporization in the GC inlet.[4] Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, aiding in structural elucidation.[5] The temperature program for the GC oven is designed to ensure good separation from any impurities and provide a sharp peak for the target compound.[5]

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) in a volatile organic solvent (1 mL of dichloromethane) in a clean vial.[4][5]

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Helium, with a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: ~230 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Processing:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that specific peak.

    • Identify the molecular ion and major fragment ions, paying close attention to the isotopic patterns of bromine and chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted FT-IR Data (Solid Film)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic, -CH₃)2850 - 3000
C=N and C=C stretch (pyridine ring)1550 - 1610
C-H bend (aliphatic, -CH₃)1440 - 1470
C-Cl stretch700 - 850
C-Br stretch500 - 650
Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Causality Behind Choices: The thin solid film method is a simple and rapid technique for obtaining a high-quality IR spectrum of a solid sample without the interference of a mulling agent or solvent.[6][7] A volatile solvent is used to deposit the sample onto the salt plate, which is then evaporated.[6]

Materials & Equipment:

  • This compound sample

  • Volatile solvent (e.g., Dichloromethane or Acetone)

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[6]

  • Drop a small amount of the solution onto a clean salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate.

  • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the pyridine ring.

Predicted UV-Vis Data (in Ethanol)

Pyridine and its derivatives typically show characteristic absorption bands in the UV region.[8][9] For this compound, π → π* and n → π* transitions are expected.

TransitionExpected Wavelength (λmax, nm)
π → π~260 - 280
n → π~300 - 330 (often a weak shoulder)
Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Causality Behind Choices: A quartz cuvette is used because glass absorbs strongly in the UV region.[10] A suitable solvent, such as ethanol, is chosen that dissolves the sample and is transparent in the wavelength range of interest. A blank measurement with the solvent alone is crucial to correct for any absorbance from the solvent and the cuvette.[11]

Materials & Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., Ethanol)

  • UV-Vis spectrophotometer

  • Matched pair of quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[11]

  • Blank Measurement: Fill one cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Fill the second cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.[10]

  • Place the sample cuvette in the sample beam path.

  • Data Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy mol C₆H₅BrClN Pyridine Ring Substituents: -Bromo (C2) -Chloro (C3) -Methyl (C4) nmr_h ¹H NMR Chemical Shifts Multiplicity Coupling Constants mol:f1->nmr_h Proton Environments nmr_c ¹³C NMR Chemical Shifts mol:f1->nmr_c Carbon Environments ms_data Mass Spectrum Molecular Ion (M⁺) Isotopic Pattern (Br, Cl) Fragmentation Pattern mol:f0->ms_data Molecular Weight mol:f2->ms_data Isotopic Signature ir_data IR Spectrum C-H stretch C=C, C=N stretch C-Br, C-Cl stretch mol:f1->ir_data Ring Vibrations mol:f2->ir_data Functional Group Vibrations uv_data UV-Vis Spectrum λmax π → π* transitions n → π* transitions mol:f1->uv_data Conjugated System

Caption: Key spectroscopic correlations for this compound.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of this compound, coupled with detailed and robust experimental protocols. By following these methodologies, researchers, scientists, and drug development professionals can confidently acquire and interpret the necessary data to verify the structure, purity, and identity of this compound, ensuring the integrity of their research and development endeavors. The synergistic use of NMR, MS, IR, and UV-Vis spectroscopy, as outlined, forms a self-validating system for the thorough characterization of this and similar molecules.

References

commercial availability of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-chloro-4-methylpyridine: Commercial Availability, Synthesis, and Applications for Researchers

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyridine core functionalized with bromo, chloro, and methyl groups, presents a unique combination of reactive sites. This molecular architecture makes it a highly sought-after intermediate for synthesizing complex target molecules. The strategic placement of two distinct halogen atoms—bromine and chlorine—allows for selective, stepwise chemical modifications, offering chemists precise control in constructing diverse molecular frameworks.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthesis protocol, key applications, and essential safety information.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

PropertyValueSource
CAS Number 884495-42-5[2][3]
Alternate CAS 55404-31-4[1][4][5][6]
Molecular Formula C₆H₅BrClN[2][3][4]
Molecular Weight 206.47 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 2-Bromo-3-chloro-4-picoline, 3-Bromo-2-chloro-4-methylpyridine[3][4][6]
Appearance White to light yellow or off-white powder/solid[1][4]
Purity Typically ≥97% or ≥99% (HPLC/GC)[1][2][4]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers specializing in advanced organic building blocks. Its accessibility facilitates its use in both academic research and industrial-scale synthesis. Researchers can procure this compound in quantities ranging from milligrams to kilograms.

SupplierTypical PurityAvailable Quantities
AOBChem USA 97%250mg, 1g, 5g, 10g, 25g, 100g
Chem-Impex ≥99% (HPLC)Inquire for details
Hangzhou Leap Chem Co., Ltd. 99% min (GC)Inquire for details

Note: Stock levels and availability are subject to change. It is recommended to contact suppliers directly for current information.

Synthetic Protocol: A Representative Pathway

While commercially available, understanding the synthesis of this compound provides valuable context for its chemistry. A common and effective method for introducing a bromine atom at the 2-position of a pyridine ring is through a Sandmeyer-type reaction, starting from the corresponding 2-aminopyridine precursor. The protocol below is a representative procedure based on established chemical transformations for similar pyridine derivatives.[7][8][9]

Proposed Synthesis from 2-Amino-3-chloro-4-methylpyridine

This synthesis involves the diazotization of 2-Amino-3-chloro-4-methylpyridine followed by the introduction of bromine.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-3-chloro-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the resulting mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture while vigorously stirring and ensuring the temperature is maintained below 0 °C.

  • Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Work-up: Slowly and carefully raise the temperature of the reaction mixture to 20 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the desired this compound.

  • Neutralization & Extraction: Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.[7] Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography or fractional distillation to yield the final product.

G cluster_synthesis Synthesis Workflow A 2-Amino-3-chloro- 4-methylpyridine B Diazotization (NaNO₂, HBr, <0°C) A->B C Diazonium Salt Intermediate B->C D Decomposition & Bromination (Sandmeyer-type reaction) C->D E 2-Bromo-3-chloro- 4-methylpyridine D->E F Purification (Extraction & Chromatography) E->F G Final Product (>97% Purity) F->G

Caption: Proposed synthesis of this compound.

Core Applications in Research and Development

The unique structural features of this compound make it an exceptionally versatile building block. The differential reactivity of the C-Br and C-Cl bonds is key to its utility, as the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[10] This allows for selective functionalization at the 2-position while leaving the 3-position available for subsequent transformations.

  • Pharmaceutical Development : This compound is a critical intermediate in the synthesis of novel pharmaceutical agents. The substituted pyridine scaffold is a common pharmacophore in drug design. It is used in developing kinase inhibitors for oncology, as well as anti-inflammatory and antimicrobial agents.[1][4][10]

  • Agrochemical Synthesis : It serves as a precursor in the creation of advanced agrochemicals, including herbicides, fungicides, and insecticides, leveraging the bioactive potential of the pyridine ring.[1][4]

  • Selective Cross-Coupling Reactions : The presence of both bromo and chloro groups enables orthogonal reactivity. Chemists can selectively perform Suzuki, Stille, Heck, or Buchwald-Hartwig reactions at the more reactive C-Br bond, and then subsequently modify the C-Cl bond under different conditions.[1][11]

  • Material Science : The halogenated aromatic nature of the molecule makes it a candidate for investigation in the development of functionalized polymers, resins, and materials for organic electronics.[1][4]

G cluster_applications Applications Overview cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science A This compound Versatile Intermediate B Kinase Inhibitors A->B Suzuki Coupling C Anti-Inflammatory Agents A->C Buchwald-Hartwig D Herbicides A->D Heck Reaction E Fungicides A->E Stille Coupling F Functional Polymers A->F Polymerization

Caption: Key applications stemming from this compound.

Safety, Handling, and Spectroscopic Profile

Hazard Identification and Safe Handling

According to GHS classifications, this compound is considered a hazardous substance.[3] Adherence to strict safety protocols is mandatory.

  • GHS Hazard Statements :

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H302: Harmful if swallowed.[3]

  • Precautionary Measures :

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

    • Avoid breathing dust, fumes, or vapors.[13]

    • Wash hands thoroughly after handling.[12][14]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12][13]

Predicted Spectroscopic Data

For unambiguous characterization, spectroscopic analysis is essential. While experimental spectra should always be acquired for confirmation, the following data are predicted based on the compound's structure.[15]

Technique Predicted Observations
¹H NMR (CDCl₃)Three distinct signals in the aromatic region (likely between δ 7.0-8.5 ppm) and one singlet for the methyl group protons (around δ 2.3-2.6 ppm).
¹³C NMR (CDCl₃)Six distinct signals are expected: five for the pyridine ring carbons and one for the methyl carbon. The carbon attached to the bromine (C-2) would be significantly downfield.
IR (Neat)Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (aromatic ring stretching), and C-Halogen bonds.
Mass Spec. (EI)A prominent molecular ion peak cluster [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[15] Common fragmentation would involve the loss of Br, Cl, or CH₃.

Conclusion

This compound stands out as a high-value, commercially accessible building block for chemical synthesis. Its dual halogenation provides a platform for selective and complex molecular engineering, driving innovation in drug discovery, agrochemical science, and materials research. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively harness the synthetic potential of this versatile intermediate.

References

A Technical Guide to the Reactivity of 2-Bromo-3-chloro-4-methylpyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Differentiated Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines stand as pivotal structural motifs and versatile synthetic intermediates. Their inherent electronic properties, coupled with the tunable reactivity of carbon-halogen bonds, provide a rich platform for the construction of complex molecular architectures.[1][2] This guide focuses on the nuanced reactivity of 2-Bromo-3-chloro-4-methylpyridine, a strategically substituted pyridine ring that offers orthogonal reactivity, enabling selective functionalization at distinct positions.

This document will provide an in-depth analysis of the electronic and steric factors governing the reactivity of this molecule. We will explore its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), with a focus on predicting and rationalizing its regioselectivity. By understanding the interplay of the bromo, chloro, and methyl substituents, researchers can harness the full synthetic potential of this valuable building block.

Core Reactivity Principles: An Interplay of Electronic and Steric Effects

The reactivity of this compound is fundamentally dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents. The pyridine nitrogen imparts an overall electron-deficient character to the aromatic system, particularly activating the α (2 and 6) and γ (4) positions towards nucleophilic attack.[3][4] This intrinsic reactivity is further modulated by the inductive and mesomeric effects of the halogen and methyl groups.

The Influence of Substituents:
  • 2-Bromo Group: The bromine atom at the 2-position is a key handle for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in these reactions.[2]

  • 3-Chloro Group: The chlorine atom at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the 2-bromo group.[2] However, in nucleophilic aromatic substitution (SNAr) reactions, the chloro group can be a better leaving group than bromine, and its reactivity is highly dependent on the position of attack.

  • 4-Methyl Group: The methyl group at the 4-position is an electron-donating group (EDG) through hyperconjugation and a weak inductive effect.[5] This can subtly influence the overall electron density of the pyridine ring and may have a minor impact on the reactivity of the adjacent chloro group.

Key Synthetic Transformations and Regioselectivity

The strategic placement of two different halogens on the pyridine ring allows for selective and sequential reactions, making this compound a valuable substrate for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the preferential site of reaction is the C-Br bond at the 2-position. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle.[2][6]

Predicted Regioselectivity in Suzuki-Miyaura Coupling:

When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction is expected to occur selectively at the 2-position, leaving the 3-chloro and 4-methyl groups intact. This allows for the introduction of an aryl, heteroaryl, or vinyl group at this position, followed by potential subsequent functionalization at the 3-position under more forcing conditions.

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling

ReactantCoupling PartnerCatalyst System (Example)Predicted Major Product
This compoundArylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-3-chloro-4-methylpyridine

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Na₂CO₃ or K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Coupling of this compound Start 2-Bromo-3-chloro- 4-methylpyridine Reaction Selective Cross-Coupling at C2-Br Start->Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Reaction Catalyst Pd(0) Catalyst + Base Catalyst->Reaction Product 2-Aryl-3-chloro- 4-methylpyridine Reaction->Product Byproduct Halide Salts Reaction->Byproduct

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the electron-deficient 2- and 4-positions.[3][4] In this compound, both the 2- and 3-positions are substituted with halogens. The 2-position is inherently more activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. The negative charge in the Meisenheimer intermediate formed upon attack at the 2-position can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3] Attack at the 3-position does not allow for this resonance stabilization, making it significantly less favorable.

While the chloro group is often a better leaving group in SNAr reactions than the bromo group, the activation of the position of attack is the dominant factor. Therefore, nucleophilic attack is predicted to occur at the 2-position, leading to the displacement of the bromide.

Predicted Regioselectivity in Nucleophilic Aromatic Substitution:

Under typical SNAr conditions with a strong nucleophile (e.g., an alkoxide or an amine), the reaction is expected to proceed at the 2-position, substituting the bromo group.

Table 2: Predicted Outcome of Nucleophilic Aromatic Substitution

ReactantNucleophile (Example)Conditions (Example)Predicted Major Product
This compoundSodium methoxideMethanol, reflux2-Methoxy-3-chloro-4-methylpyridine

Experimental Protocol: Nucleophilic Aromatic Substitution at the 2-Position

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., methanol for methoxide substitution, or an aprotic polar solvent like DMF for other nucleophiles).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.2-1.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

SNAr_Reaction cluster_main Nucleophilic Aromatic Substitution (SNAr) Start 2-Bromo-3-chloro- 4-methylpyridine Attack Nucleophilic Attack at C2 Start->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Intermediate Meisenheimer Complex Attack->Intermediate Elimination Bromide Elimination Intermediate->Elimination Product 2-Nu-3-chloro- 4-methylpyridine Elimination->Product

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridine scaffolds are integral components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence in FDA-approved drugs underscores their significance as a privileged structural motif in medicinal chemistry.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the synthesis of biaryl and heterobiaryl systems, prized for its broad functional group tolerance and operational simplicity.[4][5] The specific substrate, 2-Bromo-3-chloro-4-methylpyridine, presents a valuable building block for creating complex, multi-substituted pyridine derivatives. However, the presence of two distinct halogen atoms introduces a critical challenge of regioselectivity. This document provides a comprehensive guide to understanding and executing the selective Suzuki coupling reaction on this substrate, with a focus on leveraging the inherent reactivity differences between the C-Br and C-Cl bonds.

Reaction Principle: A Tale of Two Halogens

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[5][6] The catalytic cycle, a cornerstone of modern organic synthesis, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

For a dihalogenated substrate like this compound, the initial and rate-determining step of oxidative addition is key to controlling the regioselectivity. The relative reactivity of aryl halides in this step generally follows the trend: I > Br > OTf >> Cl.[5][7] This is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the palladium catalyst will preferentially insert into the weaker C-Br bond over the stronger C-Cl bond.[8] This inherent difference in reactivity allows for the selective functionalization at the 2-position of the pyridine ring, leaving the C-Cl bond at the 3-position intact for potential subsequent transformations.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism is initiated by the active Pd(0) species, which undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6][9]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition organopd_complex R¹-Pd(II)L₂-X oxidative_addition->organopd_complex transmetalation Transmetalation organopd_complex->transmetalation intermediate_complex R¹-Pd(II)L₂-R² transmetalation->intermediate_complex reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronate_complex [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate_complex base Base base->boronate_complex Activation boronate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective C2-Arylation

This protocol details a representative method for the selective Suzuki coupling of an arylboronic acid with this compound at the C2 position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Arylboronic Acid≥98%Commercially Availablee.g., Phenylboronic acid
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
SPhosLigand GradeCommercially AvailableBuchwald Ligand
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableBase
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
Deionized Water------For solvent mixture
Nitrogen or Argon GasHigh Purity---For inert atmosphere
Standard Glassware------Oven-dried before use
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[7][10]

  • Catalyst Premix Preparation: In a separate vial under an inert atmosphere, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: To the Schlenk flask containing the reagents, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.[4][11]

  • Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-chloro-4-methylpyridine product.[12]

Data Summary and Optimization Parameters

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in Suzuki coupling reactions. The following table provides a summary of key parameters and their impact on the reaction outcome.

ParameterRecommendedRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are common pre-catalysts that are reduced in situ to the active Pd(0) species.[7][10]
Ligand Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition to the C-Br bond, and facilitate reductive elimination.[10][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[13][14] K₃PO₄ is often effective for challenging substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5][9][15] Anhydrous conditions can sometimes mitigate protodeboronation.[7]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.[10]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique to prevent catalyst oxidation.[7][10] Use fresh, high-quality catalyst and ligands.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Poor reagent solubilityScreen alternative solvent systems like DMF or THF/water to improve solubility.[9][16]
Protodeboronation Presence of excess water or harsh baseUse anhydrous conditions and a milder base like KF or K₂CO₃.[7][13] Consider using a more stable boronic ester (e.g., pinacol ester).[13]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[10]
Loss of Regioselectivity High temperature or overly active catalystReduce reaction temperature. Screen different ligands that may offer better selectivity.

Logical Workflow for Reaction Optimization

Caption: Workflow for optimizing the Suzuki coupling reaction.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 2-aryl-3-chloro-4-methylpyridines. By capitalizing on the differential reactivity of the C-Br and C-Cl bonds, chemists can selectively functionalize the C2 position, providing a versatile platform for the development of novel compounds in drug discovery and materials science. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and minimizing side reactions. The protocols and troubleshooting guide presented here serve as a robust starting point for researchers in this field.

References

Sonogashira coupling of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Sonogashira Coupling of 2-Bromo-3-chloro-4-methylpyridine for Pharmaceutical Intermediate Synthesis

Abstract

This document provides a comprehensive guide to the selective Sonogashira cross-coupling reaction of this compound. Substituted pyridines are foundational scaffolds in medicinal chemistry, and the ability to selectively functionalize poly-halogenated pyridines is crucial for the efficient synthesis of complex drug candidates.[1][2][3][4][5] This application note details the mechanistic basis for the high chemoselectivity observed in the coupling, provides a robust step-by-step protocol for laboratory execution, and includes a guide for troubleshooting common issues. The protocols and insights are tailored for researchers, medicinal chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Strategic Value of Selective C-C Bond Formation

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6][7] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and high functional group tolerance.[6][8]

The pyridine moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3][4] The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.[2] this compound represents a valuable, differentially halogenated building block. The significant difference in the reactivity of the C-Br and C-Cl bonds towards palladium-catalyzed cross-coupling allows for a highly selective reaction at the C2 position (bromine) while leaving the C3 position (chlorine) intact for subsequent orthogonal transformations. This selective functionalization is a key strategy in the efficient construction of complex molecular architectures.

Mechanism and Basis for Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[7][9] Understanding these cycles is critical to optimizing the reaction and troubleshooting potential issues.

The Catalytic Cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (R-X), forming a Pd(II) intermediate.[9]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.[10]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[9]

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to form the final C-C coupled product and regenerate the active Pd(0) catalyst.[9]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)(X)L₂ oxidative_add->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkyne_complex reductive_elim Reductive Elimination pd_alkyne_complex->reductive_elim reductive_elim->pd0 product Product R-C≡CR' reductive_elim->product cu_catalyst Cu(I)X cu_acetylide Cu(I)C≡CR' cu_catalyst->cu_acetylide + Alkyne + Base cu_acetylide->transmetalation cu_acetylide->cu_catalyst alkyne H-C≡CR' base Base

Caption: Simplified Sonogashira Catalytic Cycle.

Chemoselectivity in Dihalo-pyridines: The high selectivity of the Sonogashira coupling on this compound is governed by the relative bond strengths of the carbon-halogen bonds and their reactivity in the oxidative addition step with Pd(0). The general order of reactivity for aryl halides is:

C-I > C-OTf > C-Br >> C-Cl [6]

The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by the palladium catalyst. This substantial difference in reactivity allows for the selective coupling at the C-Br position under carefully controlled, mild conditions, leaving the C-Cl bond untouched for future synthetic manipulations.[9][11]

Experimental Protocol: Selective Coupling with Phenylacetylene

This protocol describes the selective Sonogashira coupling of this compound with phenylacetylene on a 1.0 mmol scale.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Amount (mg/mL)Role
This compoundC₆H₅BrClN206.471.0206.5 mgSubstrate (Limiting)
PhenylacetyleneC₈H₆102.141.2122.6 mg (133 µL)Coupling Partner
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.900.02 (2 mol%)14.0 mgCatalyst Precursor
Copper(I) IodideCuI190.450.04 (4 mol%)7.6 mgCo-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.193.0303.6 mg (418 µL)Base & Solvent
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-5 mLSolvent

Experimental Workflow Diagram:

Workflow prep 1. Reagent Prep & Glassware Drying setup 2. Reaction Setup (Under Inert Gas) prep->setup run 3. Reaction (Stir at RT) setup->run monitor 4. Monitoring (TLC / LC-MS) run->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (206.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

    • Scientist's Note: The solids are added first to ensure the catalyst is under an inert atmosphere before solvents are introduced. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[6]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Scientist's Note: This step is critical. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[6]

  • Reagent Addition:

    • Using syringes, add anhydrous THF (5 mL) and freshly distilled triethylamine (418 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.

    • Scientist's Note: The base neutralizes the H-X byproduct formed during the reaction and facilitates the deprotonation of the alkyne.[6][12] Using freshly distilled, anhydrous solvents and bases is crucial for reproducible, high-yielding reactions.

    • Slowly add phenylacetylene (133 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The solution will typically turn from a light suspension to a darker, often black, color and a salt (triethylammonium bromide) will precipitate.

    • Scientist's Note: The reaction is typically run at room temperature to maximize selectivity and prevent coupling at the C-Cl position.[6] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this increases the risk of side reactions.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate. A typical eluent system is 10-20% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting bromo-pyridine.

    • The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(phenylethynyl)-3-chloro-4-methylpyridine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous conditions.3. Poor quality base or reagents.1. Ensure the reaction is set up under strictly anaerobic conditions. Purge solvents with inert gas.2. Use freshly dried solvents and distill the amine base immediately before use.3. Consider using a more active catalyst system, such as Pd(PPh₃)₄ or a palladium source with a more electron-rich ligand.[9]
Significant Glaser Homocoupling Presence of oxygen in the reaction vessel.[6]1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).2. Consider a "copper-free" Sonogashira protocol. These methods often require a stronger base or a more active palladium catalyst system but eliminate the primary cause of homocoupling.[8][13][14][15][16]
Formation of Byproducts 1. Reaction temperature is too high, leading to some C-Cl bond activation.2. Catalyst decomposition.1. Maintain the reaction at room temperature. If heating is required, do not exceed 50 °C.2. Increase ligand-to-metal ratio slightly or use a more robust ligand to stabilize the catalyst.
Difficulty in Purification Residual copper salts or catalyst byproducts co-eluting with the product.1. Before extraction, filter the crude reaction mixture through a short plug of celite to remove precipitated salts and some catalyst residues.2. During workup, an aqueous ammonia wash can help remove copper salts by forming a soluble copper-ammonia complex.

Conclusion

The selective Sonogashira coupling of this compound is a highly efficient and reliable method for synthesizing valuable pharmaceutical intermediates. The reaction's success hinges on the inherent reactivity difference between the C-Br and C-Cl bonds, which can be exploited under mild, carefully controlled conditions. By adhering to a robust anaerobic technique, using high-quality reagents, and understanding the underlying mechanism, researchers can consistently achieve high yields of the desired mono-alkynylated product, preserving the chlorine substituent for subsequent synthetic diversification. This protocol serves as a validated starting point for further exploration and application in complex drug discovery programs.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The ability to couple a wide array of amines with aryl halides under relatively mild conditions has displaced harsher, more traditional methods and significantly expanded the synthetic chemist's toolkit.[1]

This application note delves into a specific and challenging application of this reaction: the regioselective amination of 2-Bromo-3-chloro-4-methylpyridine. This substrate presents a common synthetic puzzle – the presence of two different halogen atoms on a pyridine ring. Achieving selective amination at a single position is paramount for the synthesis of well-defined downstream products, such as the key pharmaceutical intermediate 2-amino-3-chloro-4-methylpyridine. This guide will provide a detailed mechanistic rationale for achieving this selectivity, a comprehensive experimental protocol, and insights into reaction optimization.

The Mechanistic Imperative: Achieving Regioselectivity

The success of a regioselective Buchwald-Hartwig amination hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle, depicted below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R(X)Pd(II)L Pd(0)L->Oxidative Addition Complex R-X (Oxidative Addition) Amine Coordination [R(H₂N-R')Pd(II)L]⁺X⁻ Oxidative Addition Complex->Amine Coordination + H₂N-R' Amido Complex R(R'HN)Pd(II)L Amine Coordination->Amido Complex - Base-H⁺X⁻ Amido Complex->Pd(0)L Product R-NHR' Amido Complex->Product Reductive Elimination

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

The crucial step for regioselectivity is the initial oxidative addition of the palladium(0) catalyst to the aryl halide. The rate of this step is highly dependent on the nature of the halogen. For aryl halides, the reactivity trend is generally I > Br > OTf > Cl.[3] This established hierarchy predicts that in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will preferentially insert into the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond.

In the specific case of this compound, two factors favor selective amination at the C2 position:

  • Inherent Halogen Reactivity: The C-Br bond is inherently more reactive than the C-Cl bond in the oxidative addition step.

  • Positional Activation on the Pyridine Ring: The C2 position of the pyridine ring is electronically activated towards palladium catalysis due to the electron-withdrawing nature of the ring nitrogen.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to exploit this difference in reactivity to achieve highly selective mono-amination at the C2 position, leaving the C-Cl bond intact for potential subsequent functionalization.

Optimized Protocol for the Selective Amination of this compound

This protocol is designed to favor the selective reaction at the C2-Br position. As with any chemical reaction, optimization may be required for different amine coupling partners.

Reagents and Equipment
  • This compound

  • Amine (e.g., morpholine, aniline, or a primary alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (argon or nitrogen)

Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add solids to a dry Schlenk flask: - this compound (1.0 equiv) - Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., Xantphos, 4 mol%) - Base (e.g., NaOtBu, 1.5 equiv) B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous, degassed solvent (e.g., toluene). B->C D 4. Add the amine (1.2 equiv) via syringe. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water or saturated NH₄Cl. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer, filter, and concentrate. H->I J 10. Purify the crude product by flash column chromatography. I->J

Figure 2: General experimental workflow for the selective Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M in the substrate) followed by the amine (1.1-1.5 equivalents) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloro-4-methylpyridine derivative.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent are critical for achieving high yield and selectivity. The following table summarizes typical conditions and their rationale.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsPd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) species in situ. Pre-catalysts can offer higher activity and reproducibility.
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, SPhos)These ligands promote the rate-limiting oxidative addition and the final reductive elimination step, which can suppress side reactions.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of base can also influence the catalyst's activity.[4]
Solvent Toluene, 1,4-Dioxane, tert-Amyl alcoholAnhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barrier for the oxidative addition of the C-Br bond. Higher temperatures may lead to reaction at the C-Cl bond.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active pre-catalyst system, or employing a more electron-rich and sterically hindered ligand.

  • Lack of Selectivity: If amination at the C-Cl position is observed, reducing the reaction temperature and time may improve selectivity for the more reactive C-Br bond.

  • Hydrodehalogenation: The replacement of a halogen with a hydrogen atom is a potential side reaction. Ensuring strictly anhydrous conditions and using a ligand that promotes rapid reductive elimination can minimize this pathway.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a prime example of how a deep understanding of reaction mechanisms can be leveraged to solve complex synthetic challenges. By exploiting the inherent differences in the reactivity of carbon-halogen bonds, chemists can achieve selective C-N bond formation, paving the way for the efficient synthesis of valuable and complex molecules for the pharmaceutical and other chemical industries. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their own work.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihalogenated Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" in drug design.[3] The strategic functionalization of the pyridine nucleus allows for the precise modulation of a compound's biological activity, selectivity, and pharmacokinetic profile.

Within the vast arsenal of synthetic building blocks, 2-Bromo-3-chloro-4-methylpyridine (CAS: 884495-42-5) has emerged as a particularly valuable and versatile intermediate.[4][5] Its utility lies in the differential reactivity of its two halogen substituents, which provides a powerful handle for selective, sequential chemical modifications. This guide offers an in-depth exploration of the core synthetic transformations of this building block, providing detailed protocols and the scientific rationale behind these methodologies for researchers and drug development professionals.

Core Principles: Understanding the Regioselective Reactivity

The synthetic utility of this compound is governed by the distinct electronic nature of the pyridine ring and the inherent differences between the carbon-bromine and carbon-chlorine bonds.

  • Electronic Influence of the Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, rendering the pyridine ring electron-deficient. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, making them susceptible to nucleophilic attack and activating them for oxidative addition in palladium-catalyzed reactions.[6][7]

  • Differential Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[8][9] The bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond at the C2 position is significantly more reactive than the C-Cl bond at the C3 position.[10][11] This intrinsic reactivity bias is the key to achieving site-selective functionalization, allowing for initial modification at the C2 position while leaving the C3-chloro substituent intact for subsequent transformations.

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend can be reversed. The reaction proceeds via a high-energy Meisenheimer intermediate, and its stability dictates the reaction rate.[7] While the C-F bond is often the most labile in SNAr, the C-Cl bond is generally more reactive than C-Br due to the higher electronegativity of chlorine, which helps stabilize the anionic intermediate.[9][12] This provides a complementary method for functionalization, often employed after the more reactive C2 position has been addressed.

The logical relationship between reaction type and site selectivity is visualized below.

G cluster_start Starting Material cluster_pd Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Pd_Reaction Suzuki, Sonogashira, Buchwald-Hartwig, etc. Start->Pd_Reaction  Higher reactivity of C-Br bond  (Weaker Bond Energy) C2_Product Product: Functionalized at C2 Pd_Reaction->C2_Product SNAr_Reaction Reaction with Nucleophile (e.g., R-O⁻, R₂N⁻) C2_Product->SNAr_Reaction  Sequential Functionalization C3_Product Product: Functionalized at C3 (Post-C2 reaction) SNAr_Reaction->C3_Product

Caption: Logic diagram for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: Mastering C2 Functionalization

Palladium-catalyzed cross-coupling reactions are the primary tools for modifying the C2 position of this compound, leveraging the high reactivity of the C-Br bond.[13] These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building molecular complexity in pharmaceutical candidates.[14]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used C-C bond-forming methods in drug discovery.[11][15]

Causality: This reaction is chosen to introduce diverse aryl and heteroaryl moieties at the C2 position. The mild reaction conditions and high functional group tolerance make it ideal for complex molecule synthesis. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[10]

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (4:1 v/v), via syringe. It is crucial to degas solvents to prevent catalyst deactivation by oxygen.[10]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium CatalystLigandBaseSolventTypical Yield
Phenylboronic AcidPd(OAc)₂SPhosK₃PO₄1,4-Dioxane80-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃Toluene/H₂O85-98%
3-Thienylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O70-85%
Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating valuable alkynyl-substituted heterocycles.[16][17]

Causality: This reaction is employed to install an alkyne linker at the C2 position. Alkynes are versatile functional groups that can serve as handles for further chemistry (e.g., click chemistry, cyclizations) or as part of the final pharmacophore. The reaction typically requires a copper(I) co-catalyst to facilitate the transmetalation of the acetylide to the palladium center.[16]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) at least three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), followed by an amine base (e.g., Et₃N, 2.0 eq.), and the terminal alkyne (1.2 eq.).[18]

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions

Coupling PartnerPalladium CatalystCopper Co-CatalystBaseSolventTypical Yield
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF75-90%
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDiisopropylamineToluene80-95%
Propargyl alcoholPdCl₂(dppf)CuIEt₃NDMF70-85%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[19][20]

Causality: This reaction is the premier method for directly attaching primary or secondary amines to the C2 position of the pyridine ring. The resulting 2-aminopyridine derivatives are critical intermediates for a wide range of pharmaceuticals. The reaction requires a strong, non-nucleophilic base to deprotonate the amine or the palladium-amine complex, facilitating the catalytic cycle.[21]

G Start This compound Step1 Step 1: Suzuki Coupling (Reacts at C2-Br) Start->Step1 Intermediate Intermediate: 2-Aryl-3-chloro-4-methylpyridine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Reacts at C3-Cl) Intermediate->Step2 Final Final Product: 2-Aryl-3-amino-4-methylpyridine Derivative Step2->Final

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-chloro-4-methylpyridine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Halogenated Pyridine Intermediates

2-Bromo-3-chloro-4-methylpyridine is a halogenated heterocyclic compound of significant interest in the synthesis of complex organic molecules. Its structure is notable for the pyridine core, a common pharmacophore in both pharmaceutical and agrochemical agents, and the presence of two distinct halogen substituents. This dual halogenation offers orthogonal reactivity, allowing for selective, stepwise modifications in synthetic sequences[1]. The bromine and chlorine atoms provide versatile handles for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions, enabling the construction of diverse and complex molecular frameworks[1].

While this compound itself is a valuable building block, its structural motif is representative of a broader class of dihalogenated pyridines that serve as critical precursors in the agrochemical industry. This guide will focus on the synthetic principles involving this class of compounds by providing a detailed examination of the synthesis of Chlorantraniliprole, a leading insecticide. The industrial synthesis of Chlorantraniliprole utilizes a closely related starting material, 2,3-dichloropyridine, and serves as an exemplary case study for the strategic application of halogenated pyridines in constructing high-value active ingredients.

Core Application: Synthesis of Chlorantraniliprole, an Anthranilic Diamide Insecticide

Chlorantraniliprole is a widely used insecticide that functions by targeting insect ryanodine receptors. Its industrial synthesis is a multi-step process that hinges on the coupling of two primary intermediates:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of the first and most critical intermediate begins with a dihalogenated pyridine, demonstrating the core utility of this chemical class. The entire process showcases the precise, multi-step transformations required to build a complex agrochemical product.

Overall Synthetic Workflow

The synthesis of Chlorantraniliprole can be visualized as a convergent process where two key fragments are prepared separately and then combined in a final coupling step. The first fragment, the pyrazole carboxylic acid, is derived from 2,3-dichloropyridine. The second, an anthranilic acid derivative, is prepared from substituted benzoic acid.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling A 2,3-Dichloropyridine C (3-chloropyridin-2-yl)-hydrazine A->C Hydrazino-substitution B Hydrazine Hydrate B->C E Pyrazole Intermediate C->E Cyclization D Diethyl Maleate D->E F Bromination & Hydrolysis E->F G 3-bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid F->G J Benzoxazinone Intermediate G->J Coupling & Cyclization H 2-amino-5-chloro- 3-methylbenzoic acid I 2-amino-5-chloro-N,3- dimethylbenzamide H->I Amidation I->J K Chlorantraniliprole J->K Ring Opening L Methylamine L->K

Caption: Convergent synthesis of Chlorantraniliprole.

Detailed Experimental Protocols

The following protocols are derived from established industrial synthesis routes, primarily documented in patent literature. They represent a robust and scalable pathway to Chlorantraniliprole.

Protocol 1: Synthesis of Intermediate (I) - 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This multi-step synthesis forms the core pyridinyl-pyrazole fragment of the final product.

Step A: Hydrazino-substitution to form (3-chloropyridin-2-yl)-hydrazine [2][3]

  • Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloropyridine and ethanol.

  • Reaction: While stirring, add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture, and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or used directly in the next step.

Causality: The hydrazine displaces one of the chlorine atoms on the pyridine ring. The chlorine at the 2-position is more activated towards nucleophilic substitution, leading to the desired regioselectivity.

Step B: Cyclization, Bromination, and Hydrolysis [2][4]

  • Cyclization: The (3-chloropyridin-2-yl)-hydrazine from Step A is condensed with diethyl maleate in the presence of a base such as sodium ethoxide. This reaction forms the pyrazolidinone ring system.

  • Bromination: The resulting intermediate is treated with a brominating agent (e.g., N-bromosuccinimide) to install the bromine atom at the 3-position of the pyrazole ring.

  • Oxidation & Hydrolysis: The subsequent steps involve oxidation of the pyrazolidinone and hydrolysis of the ester group to yield the final carboxylic acid. These transformations can be achieved using various standard procedures, often involving treatment with a strong base followed by acidification.

Protocol 2: Synthesis of the Benzoxazinone Intermediate

This protocol details the crucial coupling of the two primary fragments. This route is often preferred in industrial settings as it generates a stable, crystalline intermediate that can be easily purified.[5][6]

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1)

  • 2-amino-5-chloro-3-methylbenzoic acid

  • Methanesulfonyl Chloride (MsCl)

  • A tertiary amine base (e.g., 3-methylpyridine or triethylamine)

  • Acetonitrile (solvent)

Procedure:

  • Setup: In a dry, nitrogen-purged reactor, suspend Intermediate 1 (1.0 eq) and 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in acetonitrile.

  • Base Addition: Add the tertiary amine base (approx. 5.2 eq) to the suspension and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture in a low-temperature bath to 0-2 °C.

  • Activation: Slowly add methanesulfonyl chloride (approx. 2.4 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The MsCl reacts with the carboxylic acid to form a mixed anhydride, activating it for cyclization.

  • Reaction Monitoring: Stir the mixture at low temperature. The reaction progress can be monitored by HPLC until the formation of the benzoxazinone intermediate is complete.

  • Isolation: The product, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, typically precipitates from the reaction mixture. It can be isolated by filtration, washed with cold solvent, and dried.

Causality: Methanesulfonyl chloride acts as a dehydrating and activating agent, facilitating the formation of an amide bond between the two intermediates, which then intramolecularly cyclizes to form the stable benzoxazinone ring. The tertiary amine base neutralizes the HCl generated during the reaction.

G cluster_0 Reaction Steps Int1 Pyrazole Carboxylic Acid (Intermediate 1) Activation Activation of Carboxylic Acid (Mixed Anhydride Formation) Int1->Activation Int2 Anthranilic Acid (Intermediate 2) Coupling Intermolecular Amide Bond Formation Int2->Coupling MsCl Methanesulfonyl Chloride (MsCl) MsCl->Activation Base Tertiary Amine Base Base->Activation Solvent Acetonitrile (0-5 °C) Solvent->Activation Activation->Coupling Cyclization Intramolecular Ring Closure Coupling->Cyclization Benzoxazinone Benzoxazinone Intermediate Cyclization->Benzoxazinone

References

Application Note & Protocols: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development, frequently imparting crucial pharmacological properties to active pharmaceutical ingredients (APIs).[1] The dihalogenated building block, 2-Bromo-3-chloro-4-methylpyridine, offers a versatile platform for constructing complex molecular architectures through sequential, site-selective functionalization. This guide provides an in-depth technical overview and validated protocols for the chemoselective palladium-catalyzed cross-coupling reactions of this substrate. We will explore the underlying principles of selectivity, offering detailed, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, complete with expert insights into experimental design, troubleshooting, and mechanistic considerations.

The Principle of Chemoselectivity: C-Br vs. C-Cl Activation

The successful application of dihalogenated substrates hinges on the ability to selectively functionalize one position over the other. In the case of this compound, the chemoselectivity of palladium-catalyzed cross-coupling is governed by two primary factors:

  • Carbon-Halogen Bond Dissociation Energy : The C-Br bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond.[2] This thermodynamic difference is a major driving force for preferential reactivity at the C-Br bond.

  • Position Relative to the Heteroatom : Halides located at positions alpha to the pyridine nitrogen (C2 and C6) are generally more reactive in cross-coupling reactions.[3][4] This is often attributed to the electronic properties of the pyridine ring and potential coordination of the nitrogen atom to the palladium center during the catalytic cycle.[5]

For this compound, both factors converge to strongly favor initial cross-coupling at the C2-Bromo position . The protocols detailed herein are optimized for this selective transformation, leaving the C3-chloro position intact for subsequent diversification.

Protocol I: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[6][7] The protocol below is optimized for the coupling of various aryl- and heteroarylboronic acids at the C2 position of the title substrate.

Expertise & Experience: Causality Behind Experimental Choices
  • Catalyst System (Pd₂(dba)₃ / XPhos) : While simpler catalysts like Pd(PPh₃)₄ can be effective, the combination of a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biaryl phosphine ligand such as XPhos is highly recommended.[8] The XPhos ligand accelerates the rate-limiting oxidative addition step and stabilizes the catalytic species, preventing catalyst deactivation that can be caused by coordination of the pyridine nitrogen.[5]

  • Base (K₃PO₄) : Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings of challenging heteroaryl halides.[5] It is sufficiently basic to promote the formation of the active boronate species required for transmetalation without causing significant side reactions.[6]

  • Solvent System (tert-Butanol/Water) : The use of a mixed aqueous-organic solvent system is crucial. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate, while the organic solvent (t-BuOH) ensures the solubility of the organic substrate and catalyst.[8] Rigorous degassing of the solvents is critical to prevent oxidation of the phosphine ligand and the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling of the boronic acid.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol % Pd)

  • XPhos (4 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous tert-Butanol/Water (4:1 mixture, 0.1 M concentration)

  • High purity nitrogen or argon gas

  • Oven-dried Schlenk flask or reaction vial

Procedure:

  • Reaction Setup : In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inerting : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Using a syringe, add the degassed 4:1 t-BuOH/H₂O solvent mixture.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring : Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.

  • Workup : Upon completion, cool the reaction to room temperature. Quench with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloro-4-methylpyridine product.[9]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid3-Chloro-4-methyl-2-phenylpyridine85-95
24-Methoxyphenylboronic acid3-Chloro-2-(4-methoxyphenyl)-4-methylpyridine88-96
3Pyridine-3-boronic acid3-Chloro-4-methyl-2,3'-bipyridine75-85
4Thiophene-2-boronic acid3-Chloro-4-methyl-2-(thiophen-2-yl)pyridine80-90

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition transmetal_complex [Ar-Pd(II)(Ar')L₂] oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product boronate Ar'B(OH)₃⁻ boronate->oa_complex base Base (e.g., K₃PO₄) base->boronate aryl_halide Ar-X aryl_halide->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol II: Selective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11] This protocol details the coupling of primary and secondary amines at the C2-bromo position.

Expertise & Experience: Causality Behind Experimental Choices
  • Trustworthiness through Rigor : This protocol is a self-validating system. Success is predicated on the strict exclusion of air and moisture, which can hydrolyze the strong base and oxidize the catalyst. The use of Schlenk techniques or a glovebox is mandatory for reproducibility.

  • Catalyst System (Pd(OAc)₂ / BINAP) : A combination of a stable Pd(II) precatalyst like Palladium(II) acetate and a chelating bisphosphine ligand such as BINAP is highly effective for the amination of 2-bromopyridines.[12] The bidentate ligand forms a stable, well-defined complex that facilitates the catalytic cycle and prevents the formation of inactive palladium dimers.[11]

  • Base (NaOtBu) : Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine coupling partner, which allows it to coordinate to the palladium center.[12] Its limited solubility in non-polar solvents like toluene is often beneficial, controlling its effective concentration.

  • Solvent (Toluene) : Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. They provide good solubility for the reactants and catalyst system while being inert to the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd(OAc)₂ (2 mol %)

  • (±)-BINAP (3 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration)

  • High purity nitrogen or argon gas

  • Oven-dried Schlenk tube or reaction vial

Procedure:

  • Reaction Setup (Glovebox Recommended) : In a glovebox, add NaOtBu to an oven-dried Schlenk tube containing a stir bar. In a separate vial, weigh Pd(OAc)₂ and BINAP, add toluene to form a catalyst pre-mixture, and stir for 15 minutes.

  • Reagent Addition : To the Schlenk tube containing the base, add this compound. If the amine is a solid, add it now.

  • Inerting (if not using a glovebox) : Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent and Reagent Addition : Add the catalyst pre-mixture via syringe, followed by the remaining anhydrous toluene. If the amine is a liquid, add it now via syringe.

  • Reaction Execution : Seal the Schlenk tube and heat in an oil bath at 100-110 °C for 12-24 hours.

  • Workup : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerProductTypical Yield (%)
1Morpholine4-(3-Chloro-4-methylpyridin-2-yl)morpholine90-98
2AnilineN-(3-Chloro-4-methylpyridin-2-yl)aniline82-90
3BenzylamineN-Benzyl-3-chloro-4-methylpyridin-2-amine85-95
4DiethylamineN,N-Diethyl-3-chloro-4-methylpyridin-2-amine70-80[12]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR₁R₂)L] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ amido_complex->product amine R₁R₂NH amine->oa_complex base Base (e.g., NaOtBu) base->amine aryl_halide Ar-X aryl_halide->pd0

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[11]

Experimental Workflow & Troubleshooting

A systematic approach is key to successful cross-coupling. The following workflow and troubleshooting guide addresses common challenges.

Visualization: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation reagent_prep Reagent Prep (Dry Solvents, Weigh Reagents) setup Reaction Setup (Under Inert Gas) reagent_prep->setup glass_prep Glassware Prep (Oven-dry, Cool under N₂) glass_prep->setup execution Execution (Heating & Stirring) setup->execution monitoring Monitoring (TLC / LC-MS) execution->monitoring workup Aqueous Workup (Quench & Extract) monitoring->workup purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling reactions.[8]

Troubleshooting Guide
SymptomPotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst and ligands.[13] Ensure rigorous degassing of solvents and use proper inert gas techniques.[8] Use anhydrous solvents and freshly opened reagents.
Protodehalogenation Presence of water or protic impurities; Formation of palladium hydride species.Ensure all reagents and solvents are scrupulously dry.[13] Screen alternative bases or solvent systems that may disfavor hydride formation.
Boronic Acid Homocoupling Presence of oxygen; Inefficient transmetalation.Improve degassing procedures for all solvents and the reaction vessel.[8] Ensure the base is sufficiently strong and soluble to promote efficient boronate formation.
Catalyst Decomposition (Pd Black) High reaction temperature; Inappropriate ligand-to-metal ratio.Attempt the reaction at a lower temperature for a longer duration. Ensure the correct stoichiometry of the ligand is used to stabilize the palladium center.

References

Application Note & Protocol: Strategic Synthesis of Bipyridine Derivatives from 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the targeted functionalization of 2-Bromo-3-chloro-4-methylpyridine to yield valuable bipyridine derivatives. Bipyridines are privileged scaffolds in coordination chemistry, catalysis, pharmaceuticals, and materials science. The subject precursor, with its distinct halogen atoms at the C2 and C3 positions, presents a unique synthetic challenge and opportunity for selective, stepwise elaboration. This document details the underlying principles of chemoselective cross-coupling and provides field-proven protocols for researchers, chemists, and professionals in drug development.

The Strategic Crossroads: Chemoselectivity in Dihalopyridine Coupling

The synthetic utility of this compound is dictated by the differential reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in the crucial oxidative addition step of a palladium-catalyzed cycle is I > Br > Cl.[1][2] This inherent difference is the cornerstone of a selective synthetic strategy, allowing for the preferential reaction at the more labile C2-Br bond while the more robust C3-Cl bond remains intact for subsequent transformations.

The position of the halogen also plays a critical role. Halides adjacent to the pyridine nitrogen (C2 position) are typically more reactive in Pd-catalyzed cross-couplings due to electronic activation, making the C2-Br bond the primary site for functionalization under standard conditions.[3][4] Mastering this selectivity is key to designing either mono-functionalized or complex, unsymmetrically substituted bipyridine structures.

Diagram 1: Strategic Synthesis Flowchart

The following diagram outlines the decision-making process for synthesizing various bipyridine derivatives from the starting material.

G start Start: this compound process1 Mild Cross-Coupling (e.g., Suzuki, Negishi) Conditions targeting C-Br bond start->process1 goal1 Goal: Synthesize 2-Aryl-3-chloro-4-methylpyridine goal2 Goal: Synthesize 2-Aryl-3-Aryl'-4-methylpyridine intermediate Intermediate: 2-Aryl-3-chloro-4-methylpyridine process1->intermediate intermediate->goal1 Isolate Product process2 Forcing Cross-Coupling (e.g., with NHC ligands) Conditions targeting C-Cl bond intermediate->process2 process2->goal2

Caption: A decision tree for the selective synthesis of bipyridine derivatives.

Primary Functionalization: Selective Coupling at the C2-Bromo Position

The most direct route to bipyridine derivatives from this compound involves targeting the C2-bromo position. Several palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this transformation.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis due to its operational simplicity and broad functional group tolerance.[5][6] For pyridyl systems, the choice of catalyst, ligand, and base is critical to success, as the pyridine nitrogen can potentially inhibit the palladium catalyst.[5]

  • Catalyst/Ligand System: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide higher yields and shorter reaction times.[2][7] These include pre-formed palladium complexes with bulky, electron-rich phosphine ligands such as XPhos or SPhos.[5] These ligands stabilize the active Pd(0) species and promote the rate-limiting oxidative addition and reductive elimination steps.[2]

  • Boron Reagent: While pyridylboronic acids can be used, they sometimes suffer from instability and may undergo protodeboronation.[7][8] A more robust strategy often involves using boronate esters, such as pinacol esters (Bpin) or N-phenyldiethanolamine esters, which exhibit greater stability.[8][9]

  • Base and Solvent: A base is required to activate the boronic acid for the transmetalation step.[10] Common choices include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system like 1,4-dioxane/water or toluene/water.[2][6]

The Negishi Coupling

The Negishi coupling reaction joins an organohalide with an organozinc compound and is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance.[11][12] This makes it a powerful alternative to the Suzuki coupling, especially for sensitive substrates.

  • Organozinc Reagent: The required pyridylzinc reagent is typically prepared in situ from a corresponding halopyridine. This is often achieved by first performing a halogen-lithium exchange with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C), followed by transmetalation with a zinc salt such as zinc chloride (ZnCl₂).[11]

  • Catalyst System: Pd(PPh₃)₄ is a commonly employed and effective catalyst for Negishi couplings involving pyridyl halides.[12][13] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).

The Stille Coupling

The Stille coupling utilizes organotin reagents. While it is a versatile method for C-C bond formation, its application has become less frequent in pharmaceutical and academic settings due to the high toxicity of organotin compounds and their byproducts.[8][9][14] It remains a viable option when other methods fail, often employing a catalyst like PdCl₂(PPh₃)₂ in a non-polar solvent such as toluene.[9]

Table 1: Comparison of C2-Bromo Coupling Methodologies
FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Coupling Partner Boronic Acid / EsterOrganozinc HalideOrganostannane
Key Advantages Commercially available reagents, good functional group tolerance, low toxicity.[15]High yields, mild conditions, excellent functional group tolerance.[13]Effective for complex fragments.
Key Disadvantages Potential instability of boronic acids.[7]Requires anhydrous conditions and preparation of organozinc reagent.High toxicity of tin reagents and byproducts.[8][9]
Typical Catalyst Pd(PPh₃)₄, XPhos Pd G3, SPhos Pd G3Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Not required for coupling stepNot required for coupling step
Typical Solvent Dioxane/H₂O, Toluene/H₂OTHF, Dioxane (anhydrous)Toluene, DMF (anhydrous)

Advanced Strategies: Sequential and C3-Chloro Functionalization

A key advantage of this compound is the potential for stepwise functionalization, enabling the synthesis of complex, unsymmetrical bipyridine derivatives. This involves an initial reaction at the C2-bromo position, followed by a second coupling at the more resilient C3-chloro position.

Coupling directly at a chloropyridine site is challenging and typically requires more active catalyst systems and more forcing reaction conditions (higher temperatures).[5][16] Catalyst systems based on N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), have shown particular efficacy in activating C-Cl bonds for cross-coupling.[3] This approach allows for the introduction of a second, different aryl or heteroaryl group at the C3 position after the C2 position has been functionalized.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are flammable and/or toxic. Handle with care.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-3-chloro-4-methylpyridine product.

Protocol 4.2: Selective Negishi Coupling at the C2-Position

This protocol details the in situ formation of a pyridylzinc reagent and its subsequent coupling.

Reagents & Materials:

  • 2-Bromopyridine derivative (for the organozinc reagent) (1.1 eq.)

  • n-Butyllithium (n-BuLi) (1.1 eq., solution in hexanes)

  • Zinc Chloride (ZnCl₂) (1.2 eq., 0.5 M solution in THF)

  • This compound (1.0 eq.)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flasks, syringes, and inert gas supply

Procedure:

  • Organozinc Preparation: a. To a dry Schlenk flask under inert gas, add the 2-bromopyridine derivative and anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-BuLi dropwise via syringe. Stir for 30 minutes at -78 °C to form the pyridyllithium species.[11] d. To this solution, add the ZnCl₂ solution dropwise at -78 °C and then allow the mixture to warm to room temperature. This forms the pyridylzinc chloride reagent.

  • Coupling Reaction: a. In a separate dry Schlenk flask, add this compound and Pd(PPh₃)₄. b. Add the freshly prepared pyridylzinc solution to the second flask via cannula or syringe under inert gas. c. Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-18 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizing the Chemistry

Diagram 2: The Palladium Cross-Coupling Catalytic Cycle

This diagram illustrates the fundamental steps common to Suzuki, Negishi, and Stille couplings.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R¹-X (e.g., Py-Br) C R¹-Pd(II)(X)L₂ B->C D Transmetalation C->D R²-M (M = B, Zn, Sn) E R¹-Pd(II)(R²)L₂ D->E F Reductive Elimination E->F F->A Product R¹-R²

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling.

Diagram 3: Experimental Workflow for Inert Atmosphere Reaction

Workflow start 1. Oven-dry glassware (Schlenk flask, stir bar) reagents 2. Add solid reagents (Substrate, Base, Catalyst) start->reagents inert 3. Seal and purge (Evacuate/backfill with Ar/N₂ x3) reagents->inert solvents 4. Add degassed solvents via syringe inert->solvents reaction 5. Heat to target temperature with stirring solvents->reaction monitor 6. Monitor progress (TLC, LC-MS) reaction->monitor workup 7. Quench and perform aqueous workup monitor->workup purify 8. Dry, concentrate, and purify workup->purify

Caption: Standard experimental workflow for setting up a cross-coupling reaction.

Conclusion

This compound serves as a highly versatile platform for the synthesis of substituted bipyridine derivatives. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, chemists can achieve selective mono-functionalization at the C2 position using well-established methods like Suzuki and Negishi couplings. Furthermore, a sequential approach allows for the synthesis of complex, unsymmetrical bipyridines, greatly expanding the accessible chemical space for applications in drug discovery, materials science, and catalysis. The protocols and strategies outlined in this guide provide a robust framework for the successful and rational design of these valuable compounds.

References

Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Dihalogenated Pyridine Chemistry

The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science sectors is widespread, facilitating the construction of complex molecular architectures.[3] However, the selective functionalization of polyhalogenated heteroaromatics, such as 2-bromo-3-chloro-4-methylpyridine, presents a significant synthetic challenge. The presence of multiple, distinct halogen atoms necessitates precise control over the reaction conditions to achieve the desired chemoselectivity.

This guide provides a comprehensive overview of the Heck reaction as applied to this compound, with a focus on achieving selective coupling at the more reactive C-Br bond. We will delve into the mechanistic underpinnings that govern this selectivity, explore the critical reaction parameters, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Mechanistic Basis for Chemoselectivity

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this cycle is paramount to controlling the chemoselectivity in the reaction of this compound. The key to this selectivity lies in the initial, rate-determining oxidative addition step.[5]

The reactivity of aryl halides in the oxidative addition to a Pd(0) complex follows the general trend: I > Br > OTf > Cl.[6] This trend is a consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond. This inherent difference in reactivity forms the basis for the selective Heck coupling at the 2-position of this compound.

Another critical consideration for pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can lead to catalyst deactivation. The use of sterically bulky ligands can mitigate this issue by shielding the metal center.[7][8]

Visualizing the Catalytic Cycle

Heck_Reaction cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂X Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdH H-Pd(II)L₂X + Product Beta_Hyd->PdH Red_Elim Reductive Elimination (Base) PdH->Red_Elim Base Red_Elim->Pd0 Regeneration

Caption: The Heck Reaction Catalytic Cycle

Optimizing Reaction Conditions for Selectivity and Yield

The success of the chemoselective Heck reaction of this compound hinges on the careful selection and optimization of several key parameters.

Catalyst Selection

Palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common and effective palladium precursors.[1] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is also a widely used Pd(0) source. The choice of catalyst can influence reaction rates and efficiency.

Ligand Choice: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and influencing both reactivity and selectivity.[9] For electron-deficient heteroaromatic substrates like this compound, the choice of ligand is particularly critical.

  • Phosphine Ligands: Both monodentate and bidentate phosphine ligands are employed in Heck reactions.[4]

    • Monodentate Phosphines: Sterically hindered, electron-rich monodentate phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have proven effective for the coupling of less reactive aryl chlorides and can be advantageous for promoting the desired reactivity at the C-Br bond while minimizing reactions at the C-Cl bond.[10]

    • Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a robust alternative to phosphines. They form strong bonds with the palladium center, leading to highly stable and active catalysts that can be particularly effective for challenging substrates.[12]

Base and Solvent Systems

An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[4] Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can impact the reaction rate and the potential for side reactions.

Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[13]

Reaction Parameter Summary
ParameterRecommended RangeRationale and Key Considerations
Palladium Source Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ is often used in conjunction with phosphine ligands, which can reduce it in situ to the active Pd(0) species.
Ligand P(t-Bu)₃ (2-10 mol%), PCy₃ (2-10 mol%), dppf (1-5 mol%), NHC ligands (1-5 mol%)Sterically bulky, electron-rich ligands are often preferred to enhance catalyst activity and prevent coordination of the pyridine nitrogen.[7][10]
Base K₂CO₃ (1.5-2.5 equiv), Cs₂CO₃ (1.5-2.5 equiv), Et₃N (2-3 equiv)The choice of base can influence the reaction rate and should be optimized for the specific substrate and ligand combination.[14]
Solvent DMF, NMP, Dioxane, TolueneThe solvent should be anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-140 °CHigher temperatures are often required for less reactive substrates, but can also lead to side reactions. Optimization is crucial.[14]
Alkene Styrene, acrylates, acrylonitriles (1.1-1.5 equiv)The nature of the alkene can affect the reaction rate and regioselectivity.

Detailed Experimental Protocol: Selective Heck Coupling of this compound with Styrene

This protocol provides a representative procedure for the chemoselective Heck reaction. Note: This is a general guideline and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials and Reagents
  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed dioxane

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer/hotplate

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed dioxane (5 mL) via syringe.

  • Ligand Addition: In a separate vial, prepare a stock solution of tri-tert-butylphosphine in anhydrous dioxane. Add the appropriate volume of the ligand solution (0.04 mmol, 4 mol%) to the reaction mixture via syringe.

  • Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(styryl)-3-chloro-4-methylpyridine.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, catalyst loading, or reaction time. Ensure that all reagents and solvents are strictly anhydrous and deoxygenated.

  • Formation of Side Products: The formation of homocoupled products or reaction at the C-Cl bond may indicate that the reaction conditions are too harsh or that the ligand is not providing sufficient selectivity. A screen of different ligands and bases may be necessary.

  • Substrate Scope: The optimized conditions for styrene may not be directly transferable to other alkenes, such as acrylates or acrylonitriles. Re-optimization of the reaction parameters may be required for different coupling partners.

Conclusion

The chemoselective Heck reaction of this compound is a powerful tool for the synthesis of functionalized pyridine derivatives. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and by carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent selectivity for the desired product. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of substituted pyridines, specifically focusing on the sterically hindered and electronically complex substrate, 2-Bromo-3-chloro-4-methylpyridine. Our goal is to provide in-depth, scientifically-grounded troubleshooting advice to help you optimize your reaction yields and minimize byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Q1: My reaction yield is very low, or the reaction isn't working at all. What are the primary factors to investigate?

Answer: Low or no yield in the Suzuki coupling of a challenging substrate like this compound often points to one of several critical issues. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen are common culprits.[1][2]

Here is a checklist of initial troubleshooting steps:

  • Inert Atmosphere Integrity: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.[1] Ensure that all solvents were thoroughly degassed and that the reaction was set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[1][3]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate. The steric hindrance around the C-Br bond and the Lewis basicity of the pyridine nitrogen necessitate a more robust catalytic system.[4] Consider switching to a system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to enhance catalyst stability and activity for difficult couplings.[5][6]

  • Base Efficacy: The base is not just a stoichiometric reagent; it plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] If you are using a mild base like Na₂CO₃, it may not be strong enough. Switching to a stronger base such as K₃PO₄ or Cs₂CO₃ is often highly effective for challenging heteroaryl couplings.[1][6]

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[9] Consider using a more stable boronic acid derivative, such as a pinacol ester or an organotrifluoroborate salt, to mitigate this issue.[9][10][11]

Q2: I'm observing significant hydrodehalogenation (debromination) of my starting material. How can I prevent this side reaction?

Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction, particularly with electron-deficient aryl halides.[12] It arises from the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the pyridine ring.[10][13]

Strategies to Minimize Hydrodehalogenation:

  • Choice of Base and Solvent: The source of the hydride is often the solvent (especially alcohols) or the base.[10][13] Using strictly anhydrous solvents and a non-hydridic base can be beneficial. While aqueous bases are common, if debromination is severe, switching to an anhydrous system with a base like spray-dried KF might be a solution.[14]

  • Protecting Groups: In some cases involving N-H containing heterocycles, deprotonation of the ring by the base can increase electron density and promote side reactions. While our substrate does not have an N-H, this principle highlights the electronic sensitivity. For related substrates like pyrroles, protecting the nitrogen atom can suppress dehalogenation.[15]

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired hydrodehalogenation. Experimenting with different ligand families may reveal a system that favors the productive pathway.

Q3: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?

Answer: Achieving chemoselectivity is a key advantage of palladium-catalyzed cross-coupling. The oxidative addition of palladium into a carbon-halogen bond is highly dependent on the bond dissociation energy, which follows the general trend C-I > C-Br > C-Cl.[10] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 3-position.

Under standard Suzuki coupling conditions, you can expect high selectivity for the reaction at the C-Br bond. To maintain this selectivity:

  • Use Mild Conditions: Avoid excessively high temperatures or overly active catalyst systems that might begin to activate the C-Cl bond, especially after the C-Br coupling has occurred.

  • Monitor Reaction Time: Stop the reaction once the starting material is consumed to prevent subsequent, slower reaction at the C-Cl position.

For substrates where selective coupling at a less reactive C-Cl bond is desired, specialized ligand-free conditions or systems with specific N-heterocyclic carbene (NHC) ligands have been developed, but this typically requires significant optimization away from standard protocols.[16]

Q4: My analysis shows significant homocoupling of the boronic acid. What causes this and how can it be minimized?

Answer: Homocoupling of the boronic acid (e.g., two molecules of phenylboronic acid coupling to form biphenyl) is a classic side reaction in Suzuki couplings. The primary causes are:

  • Presence of Oxygen: As mentioned in Q1, oxygen can promote the oxidative homocoupling of the boronic acid.[1] The most effective preventative measure is to rigorously exclude air from the reaction by thoroughly degassing all solvents and maintaining a robust inert atmosphere.[1]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. An inefficient reduction can leave Pd(II) species that participate in homocoupling pathways.[10] Using a Pd(0) source like Pd₂(dba)₃ can sometimes circumvent this issue.[17]

Q5: Which catalyst, base, and solvent combination is a good starting point for this specific substrate?

Answer: For a challenging substrate like this compound, a robust and well-vetted set of conditions is recommended as a starting point. Based on literature for similar hindered and electron-deficient pyridines, the following combination provides a high probability of success.[2][18]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) pre-catalysts.
Ligand SPhos or XPhosBulky, electron-rich Buchwald ligands that promote oxidative addition, enhance catalyst stability, and prevent nitrogen coordination.[6]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases that are highly effective for activating boronic acids in difficult couplings.[1][6]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic organic solvents with water to aid in dissolving the inorganic base.[2][19]
Temperature 80–110 °CProvides sufficient thermal energy to overcome activation barriers without promoting excessive side reactions.[1]
Visualizing the Process

Understanding the catalytic cycle and the decision-making process is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

The diagram below illustrates the main catalytic cycle and highlights where common side reactions and catalyst deactivation pathways can interfere with the desired transformation.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br (Substrate) Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation Pyridine-N Trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Trans [R-B(OH)₃]⁻ Debromination Hydrodehalogenation (Debromination) OxAdd->Debromination Pd-H species RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 Ar-R (Product) Homocoupling Boronic Acid Homocoupling Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Trans Activation Boronic_Acid->Homocoupling O₂ / Pd(II)

Caption: The Suzuki catalytic cycle with key side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common problems encountered during the optimization process.

Troubleshooting_Workflow start Low Yield or No Reaction q_sm Starting Material (SM) Fully Consumed? start->q_sm q_byproduct Major Byproduct Observed? q_sm->q_byproduct Yes sol_catalyst Optimize Catalyst System: - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Increase Catalyst Loading q_sm->sol_catalyst No (or partial) sol_debromination Combat Debromination: - Use Anhydrous Solvents - Screen Non-Hydridic Bases - Re-evaluate Ligand q_byproduct->sol_debromination Debromination sol_homocoupling Prevent Homocoupling: - Rigorously Degas Solvents - Ensure Strict Inert Atmosphere - Use Pd(0) Source (e.g., Pd₂(dba)₃) q_byproduct->sol_homocoupling Homocoupling sol_boronic Address Boronic Acid Instability: - Use Fresh, High-Purity Reagent - Switch to Pinacol Ester or Trifluoroborate Salt q_byproduct->sol_boronic Other/Complex Mixture (Suspect Protodeboronation) sol_conditions Increase Reaction Severity: - Increase Temperature - Switch to Stronger Base (K₃PO₄) - Ensure Anhydrous Conditions sol_catalyst->sol_conditions end Re-run Optimized Reaction sol_conditions->end sol_debromination->end sol_homocoupling->end sol_boronic->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

The following are generalized starting protocols. They should be optimized for your specific boronic acid partner and laboratory setup.

Protocol 1: General Procedure for Suzuki Coupling

This protocol serves as a robust starting point for the coupling of this compound with a generic arylboronic acid.[2]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), K₃PO₄ (2.0–3.0 eq.), and the palladium pre-catalyst system (e.g., Pd₂(dba)₃ at 1-2 mol% Pd, and SPhos at 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting halide.

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Minimizing Homocoupling in 2-Bromo-3-chloro-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of homocoupling side reactions when using 2-Bromo-3-chloro-4-methylpyridine in cross-coupling catalysis.

Introduction: The Challenge of Homocoupling with Dihalogenated Pyridines

This compound is a valuable building block in medicinal chemistry and materials science. However, its dual halogenation presents unique challenges in achieving selective cross-coupling. The primary competing reaction, homocoupling, where the starting halide or the organometallic coupling partner reacts with itself, can significantly reduce the yield of the desired product and complicate purification. This guide provides a systematic approach to diagnosing and mitigating these unwanted side reactions.

Part 1: Troubleshooting Unwanted Homocoupling Byproducts

This section addresses the appearance of specific homocoupling byproducts and provides actionable solutions based on mechanistic principles.

Issue 1: Observation of 4,4'-Dimethyl-2,2'-bipyridine Derivatives (Aryl Halide Homocoupling)

Symptom: You observe the formation of a symmetrical bipyridine product, resulting from the coupling of two molecules of this compound.

Root Cause Analysis: This side reaction, often referred to as Ullmann-type homocoupling, can be promoted by several factors, particularly in Suzuki-Miyaura and Stille couplings.[1][2] The electron-deficient nature of the pyridine ring can influence catalyst reactivity, and certain conditions can favor the oxidative addition of two aryl halide molecules to the palladium center.[3]

Q1: My reaction is producing a significant amount of the 2,2'-bipyridine homocoupling product. What is the most likely cause?

The formation of the homocoupled product of this compound is a known competing pathway, especially at elevated temperatures or with specific catalyst systems.[4] To steer the reaction towards the desired cross-coupling product, consider the following adjustments:

  • Lower the Reaction Temperature: High temperatures can sometimes provide the activation energy needed for the less-favored homocoupling pathway.[4] Attempting the reaction at a lower temperature for a longer duration can often improve selectivity.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) precatalysts such as Pd(OAc)₂.[4][5] Pd(II) sources require an initial reduction to the active Pd(0) state, a step that can sometimes be initiated by the homocoupling of the aryl halide.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[5]

Q2: Can the choice of solvent and base impact the formation of the bipyridine byproduct?

Absolutely. The reaction medium plays a crucial role in stabilizing catalytic intermediates and influencing reaction rates.

  • Solvent System: The solvent must effectively solubilize all reagents.[6] For Suzuki couplings, a mixture of an aprotic solvent like 1,4-dioxane, THF, or DMF with water is common.[7] The water component is often necessary for the activation of the boronic acid with inorganic bases.

  • Base Selection: The strength and solubility of the base are critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are generally less likely to promote side reactions compared to strong bases like NaOH.[5] The optimal base is often substrate-dependent and may require screening.

Issue 2: Detection of Symmetrical Biaryls from the Coupling Partner (Organometallic Homocoupling)

Symptom: Your reaction mixture contains a significant amount of a symmetrical biaryl derived from your organoboron (in Suzuki), organotin (in Stille), or terminal alkyne (in Sonogashira) coupling partner.

Root Cause Analysis: This type of homocoupling is a well-documented side reaction in palladium-catalyzed cross-couplings and is frequently linked to the presence of oxygen and the use of Pd(II) precatalysts.[8][9]

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the primary cause and how can I prevent it?

The homocoupling of boronic acids is most often caused by the presence of oxygen in the reaction mixture.[3][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then mediate the homocoupling of two boronic acid molecules.[9][10]

Primary Solution: Rigorous Exclusion of Oxygen

  • Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture itself.[3][11] This can be achieved through methods such as:

    • Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (15-30 minutes).[9]

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective.[4][9]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[3][7]

Secondary Solution: Judicious Choice of Palladium Source

  • As with aryl halide homocoupling, starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is preferable to a Pd(II) source (e.g., Pd(OAc)₂).[5] The in-situ reduction of Pd(II) can proceed via a pathway that consumes the boronic acid to form the homocoupled byproduct.[8][9]

Q4: Does the stability of the boronic acid derivative affect homocoupling?

Yes. Boronic acids themselves can be prone to decomposition, including protodeboronation, which can lead to other side products.[7] Using more stable boronic acid derivatives can indirectly suppress side reactions by maintaining a more controlled concentration of the active boron species.

  • More Stable Boron Reagents: Consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[7][12] These reagents often release the active boronic acid species slowly into the reaction, which can help to minimize side reactions.

Part 2: Frequently Asked Questions (FAQs)

General Questions

Q5: Which halide on this compound is more reactive?

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 2-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 3-position. This allows for selective coupling at the 2-position under carefully controlled conditions.

Q6: Can I run these cross-coupling reactions open to the air?

It is strongly discouraged. The presence of oxygen is a known contributor to catalyst deactivation and the promotion of undesirable side reactions, particularly the homocoupling of organoboron reagents.[3] For reproducible and high-yielding results, all reactions should be performed under an inert atmosphere.[3][11]

Reaction-Specific Questions

Q7: For a Sonogashira coupling, what are the common causes of alkyne homocoupling (Glaser coupling)?

In Sonogashira reactions, the homocoupling of the terminal alkyne is a common side reaction. This is often promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen. To minimize this:

  • Rigorous Degassing: As with Suzuki reactions, the exclusion of oxygen is paramount.

  • Copper-Free Conditions: If alkyne homocoupling is persistent, consider employing a copper-free Sonogashira protocol. These methods often require specific ligand systems to facilitate the catalytic cycle without the copper co-catalyst.[13][14]

Q8: In a Stille coupling, what leads to the homocoupling of the organostannane reagent?

The oxidative homocoupling of the organostannane is a major side reaction in Stille couplings.[15][16] Similar to other cross-coupling reactions, this can be influenced by the presence of oxygen and the specifics of the catalyst system. The general principles of using a Pd(0) source and maintaining an inert atmosphere apply.

Part 3: Experimental Protocols and Data

Table 1: Troubleshooting Guide for Homocoupling in Cross-Coupling Reactions
SymptomPotential CauseRecommended ActionRationale
Aryl Halide Homocoupling High Reaction TemperatureLower the reaction temperature and extend the reaction time.Reduces the likelihood of overcoming the activation energy for the homocoupling pathway.[4]
Inappropriate CatalystSwitch from a Pd(II) precatalyst to a Pd(0) source.Avoids the in-situ reduction step that can initiate homocoupling.[4][5]
Ineffective LigandUse bulky, electron-rich phosphine ligands or NHCs.Promotes the desired reductive elimination and sterically hinders homocoupling.[5]
Organometallic Homocoupling Presence of OxygenRigorously degas all solvents and maintain an inert atmosphere.Minimizes the oxidation of Pd(0) to Pd(II), which promotes homocoupling.[3][9][11]
Use of Pd(II) PrecatalystEmploy a Pd(0) source (e.g., Pd₂(dba)₃).Bypasses the initial reduction of the precatalyst via homocoupling of the organometallic reagent.[5][9]
Unstable Coupling PartnerUse a more stable derivative (e.g., boronic ester).Provides a slow release of the active coupling partner, minimizing its concentration and the rate of bimolecular homocoupling.[7][12]
General Protocol for Suzuki-Miyaura Coupling with this compound

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Part 4: Visualizing Reaction Pathways

Diagram 1: Competing Pathways in a Suzuki-Miyaura Reaction

G cluster_main Desired Cross-Coupling Cycle cluster_homo Homocoupling Side Reaction A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (+ Ar'B(OH)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Desired Product) F->G H Pd(II) Species (from O₂ or precatalyst) J Ar'-Ar' (Homocoupling) H->J I 2 x Ar'B(OH)₂ I->J K Pd(0)L₂ J->K Reduces Pd(II) to Pd(0) K->A Enters Main Cycle

Caption: Desired cross-coupling versus the homocoupling side pathway.

Diagram 2: Troubleshooting Workflow for Homocoupling

G start Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Implement sparging or freeze-pump-thaw cycles. Run under inert gas. check_o2->deoxygenate No check_catalyst Are you using a Pd(II) precatalyst? check_o2->check_catalyst Yes deoxygenate->check_catalyst switch_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). check_catalyst->switch_pd0 Yes check_temp Is the reaction run at high temperature? check_catalyst->check_temp No switch_pd0->check_temp lower_temp Lower the temperature and increase reaction time. check_temp->lower_temp Yes optimize_ligand Screen bulky, electron-rich ligands (SPhos, XPhos). check_temp->optimize_ligand No lower_temp->optimize_ligand end Homocoupling Minimized optimize_ligand->end

Caption: A step-by-step decision tree for troubleshooting homocoupling.

References

Technical Support Center: Sonogashira Coupling of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 2-bromo-3-chloro-4-methylpyridine. Here, we move beyond standard protocols to address the specific nuances and side reactions inherent to this dihalogenated pyridine substrate. Our goal is to provide you with the causal understanding and actionable troubleshooting strategies necessary for success.

Introduction: The Challenge of Selectivity and Reactivity

This compound presents a unique challenge in Sonogashira cross-coupling reactions. The presence of two distinct halogen atoms on an electron-deficient pyridine ring necessitates a careful balancing of reaction conditions to achieve selective C-C bond formation. The primary hurdles include achieving selective coupling at the more reactive C-Br bond, preventing common side reactions like homocoupling and dehalogenation, and maintaining catalyst activity. This guide provides in-depth, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when performing Sonogashira couplings with this compound.

Q1: My reaction is not selective and I'm seeing a mixture of products coupled at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?

A1: Achieving selectivity is rooted in exploiting the differential reactivity of the C-Br and C-Cl bonds. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1][2] This inherent difference is your primary tool for control.

  • Underlying Cause: The oxidative addition of the aryl halide to the palladium(0) center is the first and often rate-determining step in the catalytic cycle. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition.

  • Troubleshooting Strategy:

    • Lower the Reaction Temperature: Start the reaction at room temperature. Aryl bromides can often be coupled at milder temperatures, whereas aryl chlorides typically require heating.[1][3] By keeping the temperature low, you can favor the kinetically preferred C-Br bond activation.

    • Choose the Right Ligand: Less electron-donating and sterically hindered phosphine ligands can enhance selectivity. Bulky ligands can sometimes promote the oxidative addition of less reactive bonds. Consider ligands like PPh₃ or those with moderate steric bulk.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). What causes this and how can I minimize it?

A2: Glaser coupling is a common and often frustrating side reaction in copper-mediated Sonogashira couplings.[4][5] It results in the formation of a diyne from two molecules of your terminal alkyne.

  • Underlying Cause: This side reaction is promoted by the presence of oxygen and the copper(I) cocatalyst.[1][2] Oxygen facilitates the oxidation of Cu(I) to Cu(II), which then promotes the oxidative dimerization of the copper acetylide intermediate.[4]

  • Troubleshooting Strategies:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[1][3] While these reactions may be slower, they eliminate the primary catalyst for Glaser coupling.[5][6] Specific ligands and conditions may be required to facilitate the copper-free pathway.[2]

    • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: My reaction has stalled, and I've isolated starting material along with a dehalogenated product (3-chloro-4-methylpyridine or 2-bromo-4-methylpyridine). What is happening?

A3: The observation of hydrodehalogenation, the replacement of a halogen with a hydrogen atom, points towards a competing reductive pathway.

  • Underlying Cause: Hydrodehalogenation can occur under certain Sonogashira conditions, particularly with sterically hindered substrates or when the catalytic cycle is inefficient.[7][8] The hydrogen source can be the amine base, solvent, or trace water.

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: Ensure you are using a high-purity, anhydrous amine base and solvent. Some anecdotal evidence suggests that certain solvents like THF might promote side reactions.[9] Consider switching to a different solvent such as triethylamine used as both base and solvent.[9]

    • Optimize Catalyst System: A highly active and stable catalyst system can help to ensure the desired cross-coupling outcompetes the dehalogenation pathway. Experiment with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.

Q4: A black precipitate has formed in my reaction flask, and the reaction has stopped. What is this and is my reaction salvageable?

A4: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1] This indicates decomposition of your palladium catalyst.

  • Underlying Cause: Catalyst decomposition can be triggered by several factors, including impurities in the reagents or solvent, excessively high temperatures, or an inappropriate choice of solvent.[1] Some reports suggest that THF may promote the formation of palladium black.[9]

  • Troubleshooting Strategies:

    • Use High-Purity Reagents: Ensure all your reagents, including the aryl halide, alkyne, and base, are of high purity. Impurities can poison the catalyst.[1]

    • Solvent Choice: If using THF, consider switching to another anhydrous, degassed solvent like DMF, acetonitrile, or using the amine base as the solvent.[10]

    • Temperature Control: Avoid excessive heating, as this can accelerate catalyst decomposition.[11]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira pathway and the major side reactions.

Sonogashira_Pathway cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product ArX This compound ArX->Oxidative_Addition Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation Alkyne H-C≡CR Deprotonation Deprotonation Alkyne->Deprotonation Base Base Base->Deprotonation Deprotonation->Cu_Acetylide CuI CuI CuI->Deprotonation

Caption: Desired Sonogashira catalytic cycles.

Side_Reactions Cu_Acetylide 2 Cu-C≡CR Glaser_Coupling Glaser Coupling Cu_Acetylide->Glaser_Coupling Oxygen O₂ Oxygen->Glaser_Coupling Diyne R-C≡C-C≡C-R Glaser_Coupling->Diyne Pd(II)_Complex Ar-Pd(II)-X(L2) Hydrodehalogenation Hydrodehalogenation Pd(II)_Complex->Hydrodehalogenation H_Source [H] Source (Amine, H₂O) H_Source->Hydrodehalogenation Dehalogenated_Product Ar-H Hydrodehalogenation->Dehalogenated_Product Pd(0)L2 Pd(0)L2 Decomposition Decomposition Pd(0)L2->Decomposition Heat_Impurities Heat / Impurities Heat_Impurities->Decomposition Pd_Black Pd(0) Black (Inactive) Decomposition->Pd_Black

Caption: Common side reaction pathways.

Recommended Reaction Conditions

The following table provides a starting point for optimizing the Sonogashira coupling of this compound. Remember that the ideal conditions will depend on the specific alkyne being used.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ is a Pd(0) source and may not require an in-situ reduction step. PdCl₂(PPh₃)₂ is more air-stable and is reduced in situ.[3]
Copper Co-catalyst CuI (1-5 mol%)Use fresh, high-quality CuI. If homocoupling is a major issue, consider copper-free conditions.[1]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Use as both the base and solvent, or as a co-solvent. Ensure it is anhydrous and degassed.[1]
Solvent Toluene, DMF, or neat amineMust be anhydrous and rigorously degassed.
Temperature Room Temperature to 50°CStart at room temperature to maximize selectivity for the C-Br bond. Slowly increase if no reaction occurs.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent Glaser coupling and catalyst decomposition.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and should be optimized for each specific substrate combination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.025 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, ~0.2 M) followed by the amine base (e.g., diisopropylamine, 7.0 equiv).[12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, it may be gently heated (e.g., to 50°C).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Solvent Degassing (Freeze-Pump-Thaw)
  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You should see bubbles of gas being released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

References

Technical Support Center: Improving the Solubility of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Bromo-3-chloro-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge: achieving optimal solubility of this versatile building block in various reaction media. Poor solubility can lead to low reaction yields, reproducibility issues, and purification difficulties. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you overcome these hurdles.

Physicochemical Profile

Understanding the inherent properties of this compound is the first step in troubleshooting solubility. Its structure, featuring a pyridine ring substituted with two different halogens and a methyl group, results in moderate polarity and specific solubility characteristics.

PropertyValueSource
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a solid at room temperature.[2]
Calculated XLogP3 2.9[1]

The XLogP3 value suggests the compound is significantly more soluble in organic solvents than in water.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my initial reaction solvent. What is the most common reason?

A: The primary reason is often a mismatch between the polarity of the solute and the solvent. As a moderately polar heteroaromatic compound, it exhibits limited solubility in non-polar aliphatic solvents (e.g., hexanes) and also in highly polar protic solvents like water. For many common transformations, particularly palladium-catalyzed cross-couplings, a single solvent may not be sufficient to dissolve all components (the substrate, the base, and the catalyst), necessitating a carefully chosen solvent system.[3]

Q2: What are the best "first-pass" solvents to try for dissolving this compound?

A: For general purposes, start with common polar aprotic solvents. Good starting points for a screening experiment include:

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

For specific reactions like Suzuki or Buchwald-Hartwig couplings, mixtures involving these solvents with water or an alcohol like tert-butanol are often superior.[3][4]

Q3: How does temperature affect the solubility of this compound?

A: Like most organic solids, the solubility of this compound in organic solvents increases with temperature. Many palladium-catalyzed reactions are run at elevated temperatures (e.g., 80-110 °C), which is often sufficient to dissolve the starting material.[5][6] If the compound precipitates upon cooling after a reaction, this is a strong indicator that solubility is temperature-dependent.

Q4: I'm running a Suzuki coupling and my inorganic base (e.g., K₂CO₃, K₃PO₄) is insoluble. How does this affect my reaction?

A: This is a classic challenge in cross-coupling chemistry. The insolubility of the base can limit its effectiveness, leading to slow or incomplete reactions. The solution is to use a biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O.[3][4] In this setup, the this compound and catalyst reside primarily in the organic phase, while the inorganic base is dissolved in the aqueous phase, allowing the reaction to proceed efficiently at the interface.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

The most common application for this compound is in C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Success in these reactions is critically dependent on the solvent system.

Issue: Low Yield or Stalled Reaction in Suzuki-Miyaura Coupling

Potential Cause: Poor solubility of the substrate, boronic acid, or inorganic base, leading to a heterogeneous mixture and inefficient catalysis. The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to inhibition, an effect that can be modulated by the solvent.[7]

Systematic Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve solubility-related issues in your cross-coupling reactions.

G cluster_0 Troubleshooting Workflow start Low Yield / Heterogeneous Mixture Observed check_temp Is the reaction run at elevated temperature (e.g., >80 °C)? start->check_temp action_increase_temp Action: Increase temperature in 10 °C increments (up to solvent boiling point). check_temp->action_increase_temp No check_solvent What is the current solvent system? check_temp->check_solvent Yes action_increase_temp->check_solvent path_single Single Aprotic Solvent (e.g., Toluene, Dioxane) check_solvent->path_single path_biphasic Biphasic or Co-solvent System (e.g., Dioxane/H₂O) check_solvent->path_biphasic action_add_water Action: Introduce water as a co-solvent (e.g., 4:1 or 5:1 Organic:H₂O) to dissolve the inorganic base. path_single->action_add_water action_screen_solvents Action: Screen alternative solvent systems. See Protocol 1. path_biphasic->action_screen_solvents result_ok Outcome: Improved yield and homogeneity. action_add_water->result_ok action_screen_solvents->result_ok

Caption: A decision-making workflow for troubleshooting solubility issues.

Recommended Solvent Systems for Cross-Coupling

The choice of solvent, base, and ligand are interconnected. The following table provides validated starting points for optimizing reactions with 2-bromo-pyridines.

Reaction TypeRecommended Solvent System(s)Common BasesRationale & Key ConsiderationsSource
Suzuki-Miyaura 1,4-Dioxane / H₂O (4:1)K₃PO₄, K₂CO₃Excellent balance for dissolving the organic substrate and the inorganic base. A general, robust starting point.[3][7]
Toluene / H₂O (e.g., 5:1)K₂CO₃, Cs₂CO₃Less polar than dioxane, can be effective with modern, bulky phosphine ligands (e.g., SPhos) that enhance catalyst activity.[3][6]
tert-Butanol / H₂OK₃PO₄Can improve solubility and reaction rates for certain substrates.[3]
Buchwald-Hartwig TolueneNaOtBu, K₃PO₄A standard non-polar solvent. The strong alkoxide base often has sufficient solubility.[8]
1,4-DioxaneCs₂CO₃, K₂CO₃A more polar option that can improve the solubility of both the amine and the aryl bromide.[9]
THFLHMDSGood for reactions at moderate temperatures.[9]
Experimental Protocol 1: Parallel Solvent Screening for a Suzuki Reaction

This protocol allows for the efficient determination of an optimal solvent system for the coupling of this compound with a boronic acid of interest.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)

  • Base (e.g., K₂CO₃)

  • Array of degassed solvents: Toluene, 1,4-Dioxane, THF, DMF

  • Degassed deionized water

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials (e.g., 2 mL) with stir bars

Procedure:

  • Preparation: In an inert atmosphere glovebox, add this compound (e.g., 0.1 mmol, 1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq) to each of five reaction vials.

  • Solvent Addition: To each vial, add 1.0 mL of a different, previously degassed solvent system:

    • Vial 1: Toluene

    • Vial 2: 1,4-Dioxane

    • Vial 3: THF

    • Vial 4: Toluene / H₂O (5:1 v/v)

    • Vial 5: 1,4-Dioxane / H₂O (5:1 v/v)

  • Reaction: Seal the vials tightly. Remove them from the glovebox and place them in a pre-heated reaction block or oil bath set to a standard temperature (e.g., 90 °C). Stir vigorously.[7]

  • Monitoring: After a set time (e.g., 2, 6, and 18 hours), take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to determine the relative conversion to the product.

  • Analysis: Compare the conversion rates across the different solvent systems. The system providing the fastest and cleanest conversion to the desired product is the optimal choice for a larger-scale reaction.

References

Technical Support Center: A Researcher's Guide to Post-Stille Coupling Purification

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Tin Byproducts from the Stille Coupling of 2-Bromo-3-chloro-4-methylpyridine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of polar, heterocyclic compounds following Stille cross-coupling reactions. Specifically, we will address the nuanced difficulties of removing persistent organotin byproducts from reactions involving this compound.

The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, a significant drawback is the stoichiometric formation of organotin byproducts, which are notoriously difficult to remove and pose significant toxicity concerns.[1][3] This guide provides a comprehensive framework for troubleshooting and resolving these purification challenges, ensuring the integrity of your downstream applications.

Understanding the Challenge: The Nature of the Problem

The Stille coupling of this compound with an organostannane (e.g., R-SnBu₃) will theoretically yield the desired 2-R-3-chloro-4-methylpyridine. The primary challenge lies in the separation of this polar product from structurally similar and often co-eluting organotin impurities such as tributyltin halides (Bu₃SnX) and unreacted tetraalkyltin. The basic nitrogen of the pyridine ring can further complicate purification by interacting with silica gel during chromatography.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the purification process.

Q1: Why are organotin byproducts so difficult to remove from my 2-aryl-3-chloro-4-methylpyridine product?

A1: The difficulty arises from a combination of factors. Organotin byproducts, such as tributyltin chloride, often have moderate polarity, similar to that of many substituted pyridine products, leading to overlapping elution profiles in normal-phase chromatography. Furthermore, the basicity of the pyridine nitrogen can cause tailing and poor separation on standard silica gel.

Q2: I performed a standard aqueous workup, but my NMR still shows significant tin impurities. What went wrong?

A2: A simple water or brine wash is often insufficient to remove organotin species, as they are largely insoluble in water.[1] More targeted methods are required to either precipitate the tin byproducts or convert them into a more easily separable form.

Q3: Is a potassium fluoride (KF) wash always the best method for tin removal?

A3: An aqueous potassium fluoride (KF) wash is a widely used and often effective method.[3][4] Fluoride ions react with tributyltin halides to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4] However, the efficiency can be variable, and for some products, emulsions can form, complicating the separation. For polar products like substituted pyridines, there's also a risk of the product being trapped in the precipitate.

Q4: Can the basic nitrogen of my pyridine product interfere with purification?

A4: Yes, the lone pair on the pyridine nitrogen can interact with the acidic silanol groups on the surface of silica gel during column chromatography, leading to peak tailing and potential product loss. This can be mitigated by using a modified mobile phase, such as one containing a small amount of a basic modifier like triethylamine.[3]

Q5: Are there any "tin-free" alternatives to the Stille reaction I should consider?

A5: While this guide focuses on post-Stille purification, it's worth noting that other cross-coupling reactions, such as the Suzuki-Miyaura coupling (using boronic acids), are often preferred due to the easier removal of boron-containing byproducts.[1] However, the Stille reaction remains valuable for its tolerance of a wide range of functional groups.

Troubleshooting Guide: Isolating Your 2,3,4-Substituted Pyridine

This section provides a systematic approach to troubleshooting common issues during the purification of your Stille coupling product.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Tin Impurities in NMR after KF Wash - Incomplete precipitation of tin fluoride.- Emulsion formation during workup.- Product trapped in the tin fluoride precipitate.- Increase the concentration of the KF solution (e.g., to 1M) and ensure vigorous stirring for at least one hour.[4]- If an emulsion forms, try adding brine or filtering the entire mixture through a pad of Celite®.[4]- After filtration, re-extract the aqueous layer with a suitable organic solvent.
Co-elution of Product and Tin Byproducts on Silica Gel - Similar polarity of the product and impurities.- Method 1: Modified Eluent: Add 1-2% triethylamine to your eluent system to deactivate the silica gel and improve the peak shape of your basic pyridine product.[3]- Method 2: Basic Alumina Chromatography: Consider using basic alumina as the stationary phase, which can have a different selectivity for your product versus the tin impurities.[3]
Product Tailing During Column Chromatography - Interaction of the basic pyridine nitrogen with acidic silica gel.- As above, use a mobile phase containing triethylamine or switch to a different stationary phase like basic alumina.
Low Product Recovery After Purification - Product loss during aqueous workup, especially if it has some water solubility.- Irreversible adsorption onto the chromatography stationary phase.- Minimize the volume of aqueous washes and back-extract the aqueous layers with your organic solvent.- Use a less polar solvent for extraction if your product's polarity allows.- Deactivate your silica gel with triethylamine before loading your sample.

Experimental Protocols

Below are detailed, step-by-step protocols for the most effective methods of removing organotin byproducts from the Stille coupling of this compound.

Protocol 1: Enhanced Potassium Fluoride (KF) Workup

This protocol is a robust first-line approach for tin removal.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • 1M aqueous Potassium Fluoride (KF) solution

  • Celite®

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Filtration apparatus

Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 10 volumes of diethyl ether or ethyl acetate.

  • Transfer the diluted mixture to a separatory funnel and wash with an equal volume of 1M aqueous KF solution. Shake vigorously for 1-2 minutes.

  • A white precipitate of tributyltin fluoride (Bu₃SnF) should form.

  • Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.

  • Return the filtrate to the separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M KF solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to assess the level of remaining tin impurities before proceeding to chromatography.

Protocol 2: Flash Chromatography with a Triethylamine-Treated Stationary Phase

This method is particularly useful for separating polar, basic compounds from tin residues.[3]

Materials:

  • Crude product from Protocol 1

  • Silica gel

  • Hexanes and Ethyl acetate (or other suitable solvents for your product)

  • Triethylamine

  • Chromatography column and accessories

Procedure:

  • Prepare your eluent system. A common starting point for substituted pyridines is a gradient of ethyl acetate in hexanes.

  • Add triethylamine to your chosen eluent to a final concentration of 1-2% (v/v).

  • Prepare the silica gel slurry in the eluent containing triethylamine.

  • Pack the chromatography column with the treated silica gel.

  • Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.

  • Load the sample onto the column and perform the chromatography, collecting fractions and monitoring by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of the Stille coupling product of this compound.

Stille_Purification_Workflow start Stille Reaction of This compound Complete kf_workup Enhanced KF Workup (Protocol 1) start->kf_workup nmr_analysis1 ¹H NMR Analysis for Residual Tin kf_workup->nmr_analysis1 chromatography Flash Chromatography with Triethylamine-Treated Silica (Protocol 2) nmr_analysis1->chromatography Tin Present pure_product Pure 2-Aryl-3-chloro-4-methylpyridine nmr_analysis1->pure_product Tin Absent nmr_analysis2 ¹H NMR of Fractions chromatography->nmr_analysis2 nmr_analysis2->pure_product Pure Fractions troubleshoot Troubleshooting: - Consider Scavenger Resins - Alternative Chromatography nmr_analysis2->troubleshoot Impure Fractions

Caption: Decision workflow for the purification of 2-aryl-3-chloro-4-methylpyridine.

Advanced Strategies: Scavenger Resins

For particularly stubborn cases where ppm levels of tin must be removed, functionalized silica gels, often referred to as "scavenger resins," can be highly effective. These materials contain functional groups that selectively bind to tin. A common example is a silica-bound thiol or a quaternary ammonium salt. The crude product solution is passed through a cartridge containing the scavenger resin, which captures the tin impurities.

Conclusion

The successful purification of 2,3,4-substituted pyridines from Stille coupling reactions is a critical step in many synthetic campaigns. While challenging, a systematic approach combining an effective aqueous workup with optimized chromatography is generally successful. This guide provides the foundational knowledge and practical protocols to overcome the common hurdles associated with organotin byproduct removal.

References

Technical Support Center: Managing Protodeboronation of Boronic Acids with 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing protodeboronation, a critical side reaction, during cross-coupling reactions involving boronic acids and the versatile building block, 2-Bromo-3-chloro-4-methylpyridine. Our focus is to equip you with the foundational knowledge and practical solutions to optimize your synthetic outcomes.

Introduction: The Challenge of Protodeboronation

Protodeboronation is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] It involves the cleavage of the carbon-boron (C-B) bond of a boronic acid and its replacement with a carbon-hydrogen (C-H) bond.[1] This process consumes the boronic acid starting material, leading to reduced yields of the desired coupled product and the formation of a byproduct that can complicate purification.[2][3][4] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on several factors, including the reaction conditions and the electronic and steric nature of the organic substituent on the boron atom.[1][2]

When working with substrates like this compound, successful coupling is paramount for the synthesis of complex molecules in medicinal chemistry and materials science.[5][6] Understanding and mitigating protodeboronation is therefore a key aspect of reaction design and optimization.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Coupled Product and a Significant Amount of the Corresponding Arene/Heteroarene Byproduct.

Diagnosis: This is the classic sign of protodeboronation. Analysis of your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy will confirm the presence of the byproduct corresponding to the protonated version of your boronic acid.[3]

Potential Causes & Solutions:

  • Presence of Protic Solvents (especially water): Water can act as a proton source, facilitating the cleavage of the C-B bond.[2][4] While some Suzuki-Miyaura reactions benefit from aqueous co-solvents, excessive water can be detrimental.

    • Solution:

      • Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.

      • If a co-solvent is necessary, minimize the amount of water used.

      • Consider using a "slow-release" strategy with a protected boronic acid derivative like a MIDA boronate ester or a potassium trifluoroborate salt.[1] This keeps the concentration of the active boronic acid low, minimizing decomposition.[1]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid but can also promote protodeboronation.[3][7] Strong bases can accelerate the formation of the more reactive boronate species, which may be more susceptible to protonolysis.[2]

    • Solution:

      • Screen a panel of bases. Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good starting points.[4][8][9]

      • For particularly sensitive substrates, consider fluoride-based bases like cesium fluoride (CsF), which can be effective under anhydrous conditions.[10]

  • Elevated Reaction Temperature: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.[2][3][11]

    • Solution:

      • Attempt the reaction at a lower temperature. If the reaction is sluggish, a more active catalyst system may be required to achieve good conversion at a milder temperature.[8]

  • Sub-optimal Catalyst/Ligand System: The choice of palladium source and ligand can influence the rate of protodeboronation. Bulky, electron-rich phosphine ligands, while often effective for challenging couplings, can sometimes promote this side reaction.[3]

    • Solution:

      • Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).

      • The goal is to find a catalyst system that promotes the desired cross-coupling at a much faster rate than protodeboronation.

Issue 2: Inconsistent Reaction Results, Even Under Seemingly Identical Conditions.

Diagnosis: This often points to subtle variations in reagent quality or reaction setup that significantly impact the extent of protodeboronation.

Potential Causes & Solutions:

  • Variable Water Content in Reagents/Solvents: The "anhydrous" nature of solvents and reagents can vary between bottles and over time.

    • Solution:

      • Use freshly opened bottles of anhydrous solvents or purify solvents before use.

      • Dry bases (e.g., K₂CO₃, K₃PO₄) in an oven before use.

  • Atmospheric Moisture: Reactions can be sensitive to atmospheric moisture, especially on a small scale.

    • Solution:

      • Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and duration.[6] Use Schlenk techniques or a glovebox for sensitive reactions.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which can affect reactivity.

    • Solution:

      • Use high-quality boronic acids from reputable suppliers.

      • If boroxine formation is suspected, adding a controlled, minimal amount of water might shift the equilibrium back to the monomeric boronic acid, but this must be balanced against the risk of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protodeboronation?

A1: Protodeboronation can proceed through several mechanisms, which are often pH-dependent.[1][3] There are both acid-catalyzed and base-catalyzed pathways.[1] In the base-catalyzed mechanism, the boronic acid reacts with a base (like hydroxide) to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[1][3] This boronate can then react with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1] For some heteroaromatic boronic acids, such as those containing a basic nitrogen atom, protodeboronation can be rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][9]

.

Protodeboronation_Mechanism cluster_base_catalyzed Base-Catalyzed Pathway cluster_acid_catalyzed Acid-Catalyzed Pathway ArB(OH)2 Aryl Boronic Acid (Ar-B(OH)2) ArB(OH)3- Aryl Boronate ([ArB(OH)3]-) ArH Protodeboronated Product (Ar-H) ArB(OH)2_acid Aryl Boronic Acid (Ar-B(OH)2) ArH_acid Protodeboronated Product (Ar-H)

Caption: General mechanisms for base- and acid-catalyzed protodeboronation.

Q2: Are certain types of boronic acids more prone to protodeboronation?

A2: Yes. Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., those derived from pyridine, furan, thiophene) are particularly susceptible to protodeboronation.[3][12] Conversely, electron-rich arylboronic acids are generally more stable.[13]

Q3: How can I monitor the extent of protodeboronation during my reaction?

A3: The most common methods are thin-layer chromatography (TLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).[3] By taking aliquots from the reaction mixture over time, you can track the consumption of your starting materials and the formation of both the desired product and the protodeboronated byproduct. 1H NMR and 11B NMR spectroscopy can also be powerful tools for quantitative analysis and mechanistic studies.[14][15]

Q4: Can using a boronic ester instead of a boronic acid help prevent protodeboronation?

A4: Yes, this is a widely used and effective strategy.[1] Boronic esters, such as pinacol esters or MIDA esters, are generally more stable than their corresponding boronic acids.[12][16] They act as "slow-release" sources of the boronic acid under the reaction conditions, which keeps the instantaneous concentration of the more reactive boronic acid low and minimizes the rate of protodeboronation.[1] However, it's important to note that some boronic esters can undergo hydrolysis back to the boronic acid, and the stability can be nuanced depending on the specific ester and reaction conditions.[17]

.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed check_conditions 1. Optimize Reaction Conditions start->check_conditions temp Lower Reaction Temperature check_conditions->temp Yes check_reagents 2. Switch to Boronic Ester (Pinacol or MIDA) check_conditions->check_reagents No Improvement base Use Milder Base (e.g., K3PO4, Cs2CO3) temp->base solvent Ensure Anhydrous Solvents base->solvent solvent->check_reagents protocol Implement Slow-Release Protocol check_reagents->protocol Yes solved Problem Mitigated check_reagents->solved No protocol->solved

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Protodeboronation

This is a generalized starting point and requires optimization for specific boronic acids.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.2–1.5 equiv.), and a mild, dry base such as potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Data Summary

The choice of reaction parameters can significantly impact the competition between the desired Suzuki coupling and the undesired protodeboronation. The following table provides a qualitative guide to optimizing your reaction.

ParameterRecommended Action to Minimize ProtodeboronationRationale
Boronic Acid Use a boronic ester (Pinacol, MIDA)Increases stability and allows for slow release of the active boronic acid.[1]
Base Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[8][9]
Temperature Use the lowest effective temperatureDecreases the rate of the protodeboronation side reaction.[2][3]
Solvent Use anhydrous, degassed solventsMinimizes the presence of a proton source (water).[4]
Atmosphere Maintain a strict inert atmosphere (N₂ or Ar)Prevents oxygen-mediated side reactions and catalyst deactivation.[6]

References

Technical Support Center: Troubleshooting Poor Yields in Buchwald-Hartwig Amination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower you to make informed decisions in your lab.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals and advanced materials.[1][2] However, heteroaromatic substrates like pyridines introduce unique challenges. The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[3][4] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve issues leading to poor yields.

Core Troubleshooting Principles

Before diving into specific issues, it's helpful to have a logical workflow. The following decision tree outlines a systematic approach to troubleshooting.

Troubleshooting_Workflow start Reaction Start: Poor Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_atmosphere Was the Reaction Environment Strictly Inert? check_catalyst->check_atmosphere Yes check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents No check_atmosphere->start No, Re-run under Inert Conditions screen_ligand Screen Ligands: Bulky, Electron-Rich Monodentate or Bidentate Ligands check_atmosphere->screen_ligand Yes screen_base Screen Bases: Strong vs. Weak, Solubility screen_ligand->screen_base screen_solvent Screen Solvents: Aprotic Polar vs. Nonpolar screen_base->screen_solvent optimize_temp Optimize Temperature: Balance Rate vs. Decomposition screen_solvent->optimize_temp success Optimized Yield optimize_temp->success

Caption: A general workflow for troubleshooting poor yields.

Troubleshooting Guide & FAQs

Part 1: The Catalyst System - Heart of the Reaction
Q1: My reaction with a bromopyridine substrate shows no product formation. What is the most likely culprit?

A1: The most common reason for complete reaction failure with pyridine substrates is catalyst deactivation . The nitrogen atom of the pyridine ring is a Lewis base and can coordinate strongly to the palladium center. This coordination can displace the essential phosphine ligand, forming a stable, off-cycle complex that is catalytically inactive.[3][4]

Immediate Actions:

  • Verify Inert Atmosphere: Palladium(0) species are highly sensitive to oxygen. Ensure your solvent was properly degassed and the reaction was conducted under a robust inert atmosphere (argon or nitrogen).[3]

  • Assess Catalyst/Ligand Choice: First-generation ligands like P(o-tolyl)₃ are often ineffective for electron-deficient heteroaryls. You must use modern, sterically hindered, and electron-rich ligands that can outcompete the pyridine for coordination to the palladium center.[1]

Q2: I'm observing low conversion. How do I select the right ligand for my pyridine substrate?

A2: Ligand selection is the most critical parameter for success. The ideal ligand for pyridine amination must be sterically bulky and electron-rich. This combination promotes the desired reductive elimination step (C-N bond formation) and destabilizes the unproductive coordination of the pyridine nitrogen.[1][3]

Recommended Ligand Classes:

  • Bulky Biaryl Monophosphines: These are often the first choice. Ligands like XPhos, RuPhos, and BrettPhos have proven highly effective for heteroaryl couplings.[5] Their steric bulk favors the formation of a monoligated palladium species, which is highly active in the catalytic cycle.[1]

  • Ferrocene-Based Bidentate Ligands: Ligands such as Josiphos can be very effective. Their bidentate nature creates a more stable catalyst complex that is less prone to deactivation by heterocycle coordination.[5]

  • N-Heterocyclic Carbenes (NHCs): PEPPSI-type pre-catalysts, which feature an NHC ligand, are robust and can be effective for challenging couplings, sometimes even under aerobic conditions.[6][7]

Ligand Class Examples Key Advantages for Pyridine Substrates Reference
Biaryl Monophosphines XPhos, RuPhos, BrettPhosExcellent steric bulk, promotes rapid reductive elimination, high activity.[5]
Ferrocene Bidentates Josiphos (CyPF-tBu)Forms stable complexes, resistant to ligand displacement by pyridine.[5]
NHC Ligands PEPPSI-IPr, PEPPSI-IPentHigh thermal stability, robust pre-catalysts, can tolerate air for some systems.[6][7]
Q3: Should I use a pre-catalyst (e.g., G3/G4) or generate the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂?

A3: For consistency and reliability, using a well-defined pre-catalyst is almost always preferable .[8]

  • In situ Generation (e.g., Pd(OAc)₂ + Ligand): This approach can be unreliable. The reduction of Pd(II) to the active Pd(0) species can be inconsistent, and the exact nature of the active catalyst is often unknown.[9] For challenging substrates like pyridines, this variability can be the difference between success and failure.

  • Pre-catalysts (e.g., XPhos Pd G3): These are air-stable Pd(II) complexes that efficiently and cleanly generate the active LPd(0) species upon exposure to a base.[9] This ensures a consistent concentration of the active catalyst from the start, leading to more reproducible results.

Part 2: The Role of the Base and Solvent
Q4: My reaction is sluggish, and I'm using a common base like K₂CO₃. Is the base the problem?

A4: Yes, the base is critical. The Buchwald-Hartwig amination requires a base to deprotonate the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[10] For many pyridine couplings, a stronger base is required.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most commonly used strong base and is often the most effective for challenging aminations.[9][11] Its strength drives the deprotonation equilibrium forward.

  • Weaker Bases (Carbonates/Phosphates): While weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance, they may not be strong enough for less acidic amines or less reactive aryl halides, resulting in slow or incomplete reactions.[9][10] However, Cs₂CO₃ is often included in screening due to its good solubility.[9]

Base pKa of Conjugate Acid Typical Use Case / Comments Reference
NaOtBu~19The workhorse for difficult couplings. Highly effective but can be poorly soluble.[9]
LHMDS~26Very strong, soluble base. Can be useful but may cause side reactions with sensitive substrates.[2]
Cs₂CO₃~10Weaker, soluble base. Good for substrates with base-sensitive functional groups.[9]
K₃PO₄~12.3A common weak base, often used with sensitive substrates.[10]
Q5: What is the best solvent for this reaction? Can I use THF?

A5: Solvent choice influences solubility and reaction rate. While several solvents can be used, toluene and 1,4-dioxane are the most common and generally most effective.[12][13]

  • Toluene: An excellent non-polar choice that works well for a wide range of substrates.

  • 1,4-Dioxane: A more polar aprotic solvent that can sometimes improve solubility and reaction rates. It was found to be crucial for early protocols involving aryl iodides.[5]

  • THF: While a common lab solvent, THF often gives lower yields compared to toluene or dioxane in Buchwald-Hartwig reactions.[6]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can coordinate to palladium and inhibit the reaction.[9]

Part 3: Substrate Issues and Side Reactions
Q6: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I stop it?

A6: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It arises from a β-hydride elimination from the palladium-amido intermediate.[1][14] This side reaction is more prevalent with:

  • Sterically hindered secondary amines.[4]

  • Catalyst systems where reductive elimination is slow relative to β-hydride elimination.

Solutions:

  • Use a Bulkier Ligand: Ligands like XPhos or BrettPhos sterically accelerate the reductive elimination step, which outcompetes the β-hydride elimination pathway.[1]

  • Lower the Reaction Temperature: While this may slow the reaction, it can disproportionately slow the rate of the side reaction.[15]

  • Change the Base: The choice of base can influence the rates of competing pathways. It is worth screening bases if this is a persistent issue.

Mechanistic Considerations: Why Pyridines are Challenging

The catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination. The pyridine substrate can interfere at multiple points.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle & Pyridine Inhibition Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (L)Pd(II)(Ar-Py)(X) Pd0->OxAdd + Ar-Py-X Deactivated Deactivated Complex (Pyridine)₂Pd(L) (Off-Cycle) Pd0->Deactivated + Pyridine Substrate (Ligand Displacement) Amido Palladium Amido Complex (L)Pd(II)(Ar-Py)(NR₂) OxAdd->Amido + HNR₂ - HX (via Base) OxAdd->Deactivated Pyridine Coordination Amido->Pd0 Product Ar-Py-NR₂ (Product) Amido->Product Reductive Elimination ArX Pyridine-Halide (Ar-Py-X) Amine Amine (HNR₂) Base Base

References

Validation & Comparative

A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Bromo-3-chloro-4-methylpyridine vs. 2,3-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Halogen Handle

In the intricate chess game of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, halogenated heterocycles are indispensable starting blocks. The choice of halogen—often viewed as a simple leaving group—is a profound strategic decision that dictates reaction pathways, influences process conditions, and ultimately shapes the efficiency of a synthetic campaign. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: 2-Bromo-3-chloro-4-methylpyridine and 2,3-Dichloro-4-methylpyridine .

Our analysis moves beyond simple reactivity trends to explore the underlying mechanistic principles. We will dissect how the fundamental differences between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, modulated by the electronic environment of the pyridine ring, govern their performance in two cornerstone transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). This guide is designed for the practicing researcher, offering not just theoretical grounding but also actionable experimental protocols and comparative data to inform your synthetic strategy.

Chapter 1: Fundamental Principles of Reactivity

The reactivity of these two molecules is a tapestry woven from the interplay of the carbon-halogen bond strength, the electronic nature of the pyridine ring, and the influence of the substituents.

  • Carbon-Halogen Bond Strength: The primary determinant in many reactions is the C-X bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This difference is the critical factor in reactions where cleavage of this bond is part of the rate-determining step, most notably the oxidative addition in palladium-catalyzed cross-coupling.[1][2]

  • Electronic Landscape of the Pyridine Ring: The pyridine nitrogen is strongly electron-withdrawing, creating electron-deficient (electrophilic) centers at the C2 and C4 positions.[3][4] This intrinsic property makes the ring susceptible to nucleophilic attack. The substituents further modulate this landscape:

    • 4-Methyl Group: A weakly electron-donating group, it slightly increases electron density in the ring, which can subtly impact reaction rates.

    • 3-Chloro Group: This substituent exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the ring and activating it towards nucleophilic attack.

  • Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex).[1][5] The reactivity trend here is often F > Cl > Br > I. This is because the more electronegative halogen is better able to stabilize the developing negative charge in the transition state leading to this intermediate, which is often the rate-determining step.[1][6]

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern synthesis for forming C-C, C-N, and C-O bonds. The key mechanistic step, oxidative addition, is highly sensitive to the C-X bond strength.[1][7]

Comparative Analysis

For cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, This compound is unequivocally the more reactive substrate . The weaker C-Br bond allows for a much faster rate of oxidative addition into the Pd(0) catalyst.[8][9] This enhanced reactivity translates into significant practical advantages:

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures.

  • Lower Catalyst Loadings: Less of the expensive palladium catalyst is required.

  • Broader Substrate Scope: The higher reactivity can overcome challenges with less reactive coupling partners.

Conversely, activating the C-Cl bond of 2,3-dichloro-4-methylpyridine requires more forcing conditions or, more commonly, specialized catalyst systems featuring highly active, bulky, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[10][11]

Data Presentation: Suzuki-Miyaura Coupling

The following table presents representative data for the Suzuki-Miyaura coupling of analogous 2-halo-4-methylpyridines with phenylboronic acid. The data illustrates the general reactivity trend.

EntryAryl HalideCatalyst SystemConditionsYield (%)Citation
12-Bromo-4-methylpyridinePd(PPh₃)₄ (5 mol%), K₃PO₄Dioxane/H₂O, 90 °C, 18h~81%[12][13]
22-Chloro-4-methylpyridinePd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄Toluene, 100 °C, 18h~75-85%[1][13]

Note: Yields are highly dependent on the specific boronic acid, base, and ligand used. The data demonstrates that while high yields are achievable with the chloro-analogue, it often requires a more advanced catalyst system compared to the bromo-derivative.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-3-chloro-4-methylpyridine from this compound.

Materials:

  • This compound (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium phosphate (K₃PO₄, 2.0 eq.)

  • Toluene and Water (10:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a nitrogen atmosphere.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Rate-determining step (Faster for X=Br than X=Cl) Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)L₂(R') Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronic R'-B(OR)₂ Boronate [R'-B(OR)₂(Base)]⁻ Boronic->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, where the relative stability of the intermediate is key.[14]

Comparative Analysis

In stark contrast to cross-coupling, 2,3-dichloro-4-methylpyridine is generally the more reactive substrate in SNAr reactions . This reversal of reactivity stems from the mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[1][5] The high electronegativity of chlorine (compared to bromine) provides better stabilization for this anionic intermediate, thus lowering the activation energy for its formation.

Therefore, for reactions involving nucleophiles like alkoxides, amines, or thiolates, the 2,3-dichloro-4-methylpyridine will often provide higher yields or require less stringent conditions than its bromo-chloro counterpart. The electron-withdrawing effect of the pyridine nitrogen and the additional 3-chloro substituent makes the C2 position highly electrophilic and primed for attack.[3][4]

Data Presentation: SNAr with a Thiol Nucleophile

The following table provides a qualitative and predictive comparison for an SNAr reaction with a generic sodium thiolate (NaSR).

EntryPyridine SubstrateNucleophileConditionsExpected OutcomeCitation
12,3-Dichloro-4-methylpyridineNaSRDMF, 60 °CHigher yield, faster reaction[1][14]
2This compoundNaSRDMF, 80-100 °CLower yield, requires higher temp[1][14]
Experimental Protocol: Representative SNAr Reaction

Objective: To synthesize 2-(benzylthio)-3-chloro-4-methylpyridine from 2,3-dichloro-4-methylpyridine.

Materials:

  • 2,3-Dichloro-4-methylpyridine (1.0 eq.)

  • Benzyl mercaptan (1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise with stirring.

  • Add benzyl mercaptan dropwise via syringe. Allow the mixture to stir for 20 minutes at 0 °C to form the sodium thiolate.

  • Add a solution of 2,3-dichloro-4-methylpyridine in DMF dropwise to the thiolate solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization: SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr.

Chapter 4: Strategic Synthesis and Decision-Making

The choice between these two reagents is entirely context-dependent. A logical workflow can guide the decision.

Decision-Making Flowchart

Decision_Tree start What is the desired transformation at C2? q1 Is it a Pd-catalyzed cross-coupling reaction? (e.g., Suzuki, Buchwald-Hartwig) start->q1 q2 Is it a Nucleophilic Aromatic Substitution (SNAr)? (e.g., with R-O⁻, R-S⁻, R₂N⁻) start->q2 ans_bromo Choose: This compound q1->ans_bromo Yes ans_chloro Choose: 2,3-Dichloro-4-methylpyridine q2->ans_chloro Yes reason_bromo Reason: Weaker C-Br bond facilitates the rate-determining oxidative addition step. ans_bromo->reason_bromo reason_chloro Reason: Higher electronegativity of Cl stabilizes the Meisenheimer complex in the rate-determining nucleophilic attack. ans_chloro->reason_chloro

Caption: A flowchart to guide substrate selection.

Conclusion

While this compound and 2,3-dichloro-4-methylpyridine appear deceptively similar, their reactivity profiles are orthogonal. For synthetic routes dominated by palladium-catalyzed cross-coupling, the bromo-derivative offers superior reactivity, enabling milder conditions and greater efficiency. For transformations relying on nucleophilic aromatic substitution, the dichloro-analogue is the reagent of choice, benefiting from enhanced stabilization of the key anionic intermediate. A thorough understanding of the underlying mechanistic principles empowers the synthetic chemist to make a deliberate, informed choice, saving valuable time and resources in the pursuit of complex molecular targets.

References

A Senior Application Scientist's Guide to Suzuki Coupling: A Yield-Based Comparison of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] Its versatility and functional group tolerance have cemented its place in the synthetic chemist's arsenal.[4][5] However, the success and yield of a Suzuki coupling are profoundly influenced by the choice of the boronic acid coupling partner. This guide provides an in-depth comparison of Suzuki coupling yields with different boronic acids, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors. We will explore the causal relationships behind experimental outcomes, grounded in mechanistic principles, to provide a trustworthy and authoritative resource.

The Decisive Role of the Boronic Acid: Understanding the "Why"

The structure of the boronic acid directly impacts the kinetics and overall efficiency of the Suzuki-Miyaura catalytic cycle. Two primary factors are at play: electronic effects and steric hindrance. These properties predominantly influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4][6]

Electronic Effects: A Tale of Donors and Withdrawers

The electronic nature of the substituents on the aryl boronic acid can significantly alter its nucleophilicity and, consequently, the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) generally enhance the reaction rate and yield.[4][7] These groups increase the electron density on the boron-bearing carbon, making the organic moiety more nucleophilic and facilitating its transfer to the palladium center.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) can decrease the nucleophilicity of the boronic acid, potentially leading to slower reactions and lower yields.[4][8] These substrates can be more susceptible to side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[5][9] However, with careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, high yields can still be achieved with electron-poor boronic acids.[8][10]

Steric Hindrance: The Physical Barrier to Reaction

Steric bulk around the boronic acid group can impede the approach of the organoboron species to the palladium complex, thereby slowing down the crucial transmetalation step.[9][11][12] This is particularly evident with ortho-substituted aryl boronic acids. To overcome this steric impediment, the use of bulky, electron-rich phosphine ligands is often necessary to promote efficient coupling.[11][13]

Comparative Yield Data: A Quantitative Look

The following table summarizes experimental data from various sources, illustrating the impact of boronic acid structure on the yield of Suzuki coupling reactions with different aryl halides.

Aryl Boronic AcidSubstituent TypeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidNeutralIodobenzenePdCu@Ti₃C₂K₂CO₃WaterAmbient199[14]
4-Methoxyphenylboronic acidElectron-Donating4-BromoacetophenonePd(OAc)₂K₂CO₃Water70199[8]
4-Methylphenylboronic acidElectron-Donating4-BromotoluenePd(OAc)₂K₂CO₃Water70198[8]
4-Trifluoromethylphenylboronic acidElectron-Withdrawing4-BromoacetophenonePd(OAc)₂K₂CO₃Water70198[8]
4-Nitrophenylboronic acidElectron-Withdrawing1-Bromo-4-nitrobenzenePd(OAc)₂K₂CO₃WaterRT0.596[8]
2-Methylphenylboronic acidSterically Hindered2-BromotoluenePd(OAc)₂K₂CO₃Water70195[8]
1-Naphthylboronic acidSterically Hindered1-BromonaphthalenePd(OAc)₂K₂CO₃WaterRT194[8]
2,6-Dimethylphenylboronic acidSterically Hindered1-Bromo-2,6-dimethylbenzenePd₂(dba)₃/BI-DIMEK₃PO₄Toluene1102492[8][13]

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing boronic acid performance.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Select Aryl Halide and Boronic Acids (EDG, EWG, Sterically Hindered) B Define Standard Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp) A->B C Run Parallel Suzuki Coupling Reactions B->C D Monitor Reaction Progress (TLC, GC/MS) C->D E Isolate and Purify Products D->E F Calculate Reaction Yields E->F G Compare Yields and Analyze Trends F->G

Caption: A generalized workflow for the systematic comparison of different boronic acids in Suzuki coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for performing a Suzuki coupling reaction. It is essential to adapt this procedure based on the specific substrates and desired outcomes.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Conclusion: Strategic Selection for Synthetic Success

The choice of boronic acid is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups on the boronic acid generally favor higher yields, a thorough understanding of both electronic and steric effects allows for the successful coupling of a wide range of substrates. By carefully selecting the appropriate boronic acid and tailoring the reaction conditions, researchers can harness the full synthetic power of this Nobel Prize-winning methodology.

References

A Researcher's Guide to Byproduct Analysis in the Synthesis of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Bromo-3-chloro-4-methylpyridine serves as a critical intermediate, its carefully arranged substituents offering a versatile scaffold for the construction of complex molecular architectures. However, the path to this valuable building block is not without its challenges. The inherent reactivity of the pyridine ring, coupled with the directing effects of its substituents, can lead to a variety of side reactions, resulting in a mixture of closely related byproducts. Understanding and controlling the formation of these impurities is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the common byproducts encountered during the synthesis of this compound, with a focus on a plausible and widely applicable synthetic route: the Sandmeyer reaction of 3-amino-2-chloro-4-methylpyridine. We will delve into the mechanistic origins of these byproducts, offer detailed experimental protocols for both the synthesis and the analytical characterization of the reaction mixture, and present a comparative overview of the expected outcomes.

The Synthetic Pathway: A Sandmeyer Approach

A common and effective method for the introduction of a bromine atom at the 2-position of the pyridine ring in the presence of a chlorine atom at the 3-position is the Sandmeyer reaction. This reaction proceeds via the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed substitution.

Diagram 1: Proposed Synthetic Route via Sandmeyer Reaction

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Target Product 3-amino-2-chloro-4-methylpyridine 3-amino-2-chloro-4-methylpyridine Diazonium Salt Pyridinium-3-diazonium Intermediate 3-amino-2-chloro-4-methylpyridine->Diazonium Salt Diazotization NaNO2, HBr, 0-5 °C NaNO2, HBr, 0-5 °C CuBr CuBr This compound This compound Diazonium Salt->this compound Sandmeyer Reaction Phenol_Formation Diazonium Salt Pyridinium-3-diazonium Intermediate Product 2-Hydroxy-3-chloro-4-methylpyridine Diazonium Salt->Product Nucleophilic Attack H2O H₂O N2 N₂ Product->N2 Elimination Radical_Byproducts cluster_dimer Dimerization cluster_dehalo Hydrogen Abstraction Aryl Radical 3-chloro-4-methylpyridinyl Radical Dimer Biaryl Pyridine Aryl Radical->Dimer Dehalogenated 3-chloro-4-methylpyridine Aryl Radical->Dehalogenated

A Comparative Spectroscopic Guide to 2-Bromo-3-chloro-4-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, halogenated pyridines are foundational building blocks. Their utility in cross-coupling reactions and as precursors for complex molecular architectures makes a thorough understanding of their structural characteristics paramount. This guide offers an in-depth spectroscopic comparison of 2-bromo-3-chloro-4-methylpyridine, a key intermediate, with its isomers and related compounds. By examining their NMR, IR, and mass spectrometry data, we aim to provide a practical framework for the identification and characterization of this important class of molecules.

The Challenge of Isomeric Differentiation

The precise arrangement of substituents on the pyridine ring dramatically influences a molecule's reactivity, electronic properties, and biological activity. Spectroscopic techniques are the most powerful tools for elucidating this arrangement. For this compound and its isomers, the subtle interplay of inductive and resonance effects from the bromine, chlorine, and methyl groups creates unique spectral fingerprints. This guide will delve into these fingerprints, providing both predicted and available experimental data to aid in unambiguous characterization.

Spectroscopic Characterization of this compound

While a complete set of experimental spectra for this compound is not widely published, we can predict its spectral characteristics based on established spectroscopic principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is indispensable for determining the connectivity of atoms in a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.

Predicted ¹H NMR Spectrum of this compound (in CDCl₃)

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two aromatic protons and the methyl group protons.

  • H-5 and H-6 Protons: These protons will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen and halogen atoms will shift these protons downfield.

  • Methyl Protons (-CH₃): The methyl group at the C-4 position will appear as a singlet, typically in the range of 2.3-2.6 ppm.

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃)

The ¹³C NMR spectrum will display six signals, one for each carbon atom in the molecule.

  • C-2 and C-3: The carbons directly bonded to the bromine and chlorine atoms will be significantly deshielded and appear at the downfield end of the aromatic region.

  • C-4: The carbon bearing the methyl group will also be in the aromatic region.

  • C-5 and C-6: These carbons will resonate at higher field strengths compared to C-2 and C-3.

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum will be characterized by several key absorption bands:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C-H stretching (aliphatic, -CH₃): 2850-3000 cm⁻¹

  • C=N and C=C stretching (pyridine ring): 1550-1610 cm⁻¹

  • C-H bending (aliphatic, -CH₃): 1440-1470 cm⁻¹

  • C-Br and C-Cl stretching: These will appear in the fingerprint region, typically below 1000 cm⁻¹. The C-Br stretch is expected between 500-750 cm⁻¹ and the C-Cl stretch between 600-800 cm⁻¹.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum of this compound (Electron Ionization - EI)

The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Ion Peak ([M]⁺): A cluster of peaks corresponding to the different isotopic combinations of Br and Cl will be observed for the molecular ion.

  • Fragmentation: Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and the methyl group.

A Comparative Analysis with Isomeric Derivatives

To understand how the substituent positions affect the spectroscopic properties, we will compare the predicted data for this compound with available data for its isomers and a related compound, 2-bromo-4-methylpyridine.[2]

Compound¹H NMR (Predicted/Experimental)¹³C NMR (Predicted/Experimental)Key IR Features (cm⁻¹) (Predicted)Mass Spec (m/z) (Predicted/Experimental)
This compound H-5 & H-6 (doublets, downfield), -CH₃ (singlet, ~2.4 ppm)C-2, C-3 (downfield), -CH₃ (upfield)C-H (aromatic & aliphatic), C=N/C=C, C-Br, C-ClM⁺ cluster around 205/207/209
2-Bromo-4-methylpyridine [2]H-6 (d, ~8.2-8.4 ppm), H-3 (s, ~7.2-7.4 ppm), H-5 (d, ~7.0-7.2 ppm), -CH₃ (s, ~2.3-2.5 ppm)C-2 (~145-150 ppm), C-3 (~125-130 ppm), C-5 (~122-127 ppm), -CH₃ (~20-24 ppm)C-H (aromatic & aliphatic), C=N/C=C, C-Br[M]⁺ 171, [M+2]⁺ 173, [M-Br]⁺ 92
3-Bromo-2-chloro-4-methylpyridine H-5 & H-6 likely shifted relative to the 2-bromo isomer due to different electronic environment.C-2 & C-3 will have different chemical shifts compared to the 2-bromo isomer.Similar functional group regions, but fingerprint region will differ.M⁺ cluster around 205/207/209
2-Bromo-6-chloro-4-methylpyridine Two singlets for the aromatic protons (H-3 and H-5) are expected due to their isolation.C-2 & C-6 will be significantly downfield.Similar functional group regions, fingerprint region will differ.Experimental MS shows M⁺ at 205, [M+2]⁺ at 207, and [M+4]⁺ at 209.[3][4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR accessory. For a liquid sample, a thin film between salt plates (NaCl or KBr) can be used.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature to ensure good separation of the analyte from any impurities.

  • MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

  • Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Visualizing the Workflow and Structures

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purity & Structure IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A general experimental workflow for the synthesis and spectroscopic characterization of a novel pyridine derivative.

isomer_structures cluster_2_bromo_3_chloro This compound cluster_3_bromo_2_chloro 3-Bromo-2-chloro-4-methylpyridine cluster_2_bromo_6_chloro 2-Bromo-6-chloro-4-methylpyridine mol1 mol1 mol2 mol2 mol3 mol3

Caption: Molecular structures of this compound and its isomers.

Conclusion

The spectroscopic characterization of this compound and its derivatives is crucial for their effective use in research and development. While experimental data for the title compound is sparse, a combination of predictive methods and comparative analysis with related isomers provides a robust framework for its identification. This guide has outlined the expected NMR, IR, and mass spectral features and provided standardized protocols for their acquisition. By leveraging these techniques, researchers can confidently elucidate the structures of these versatile chemical building blocks.

References

A Comparative Guide to the Mass Spectrometric Analysis of 2-Bromo-3-chloro-4-methylpyridine and its Synthetic Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural verification of synthetic intermediates is a critical checkpoint in the path to discovery. 2-Bromo-3-chloro-4-methylpyridine serves as a versatile building block in the synthesis of complex pharmaceutical and agrochemical agents. Its di-halogenated structure presents unique analytical challenges and opportunities. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of this key intermediate and its potential reaction products, grounding the discussion in fundamental principles and field-proven insights. We will explore why specific instrumental choices are made and how to interpret the resulting data with confidence, comparing the premier performance of mass spectrometry against alternative analytical approaches.

Part 1: The Foundational Principle: Deciphering Halogen Isotopic Signatures

The single most powerful feature of mass spectrometry for analyzing halogenated compounds is its ability to resolve isotopes. Unlike many other elements common in organic chemistry, chlorine and bromine have highly abundant heavy isotopes, which create an unmistakable "fingerprint" in the mass spectrum.[1]

  • Chlorine's Signature: Natural chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M/M+2 peak intensity ratio of approximately 3:1 for any fragment containing a single chlorine atom.[2]

  • Bromine's Signature: Bromine also has two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%), leading to a nearly 1:1 intensity ratio for the M and M+2 peaks, a clear indicator of a bromine atom's presence.[2][3]

For a molecule like this compound, which contains one of each halogen, the mass spectrum will exhibit a unique cluster of peaks for the molecular ion and any fragment retaining both halogens. This pattern arises from the combined probabilities of the isotopes, resulting in peaks at M, M+2, and M+4. The expected intensity ratio for a fragment containing one bromine and one chlorine atom is approximately 3:4:1, providing an exceptionally high degree of confidence in structural assignments.[4]

Table 1: Isotopic Peak Patterns for Halogenated Compounds
Halogen CompositionRelative MassExpected Peak Pattern (m/z)Approximate Intensity Ratio
One Chlorine (Cl)MM, M+23:1
One Bromine (Br)MM, M+21:1
One Cl and one BrMM, M+2, M+43:4:1
Two Bromines (Br₂)MM, M+2, M+41:2:1

Part 2: The Workhorse Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique.[5] The gas chromatograph provides excellent separation of the target analyte from reaction byproducts or residual solvents, while the mass spectrometer provides definitive structural information.

Causality in Method Selection: Electron Ionization (EI)

The choice of Electron Ionization (EI) at a standard energy of 70 eV is deliberate. EI is a "hard" ionization technique that imparts significant energy into the molecule, causing predictable and reproducible fragmentation.[6][7] This is advantageous for two primary reasons:

  • Structural Elucidation: The resulting fragmentation pattern is a molecular fingerprint that reveals the compound's structure, much like assembling a puzzle from its pieces.

  • Library Matching: The reproducibility of EI spectra allows for matching against established spectral libraries for rapid and confident identification.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular formula C₆H₅BrClN gives a monoisotopic mass of approximately 204.93 Da (for ⁷⁹Br and ³⁵Cl).[8] The EI mass spectrum is predicted to show a complex molecular ion cluster and several characteristic fragment ions.

GCMS_Fragmentation M C₆H₅BrClN⁺˙ (m/z 205, 207, 209) Ratio ~3:4:1 F1 F1 M->F1 - •Br F2 F2 M->F2 - •Cl F3 F3 M->F3 - •CH₃ F4 F4 F1->F4 - HCN

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum
m/z (for ⁷⁹Br, ³⁵Cl)Ion FormulaIdentity / Neutral LossExpected Isotopic Signature
205 / 207 / 209[C₆H₅BrClN]⁺˙Molecular Ion (M⁺˙)Contains 1 Br, 1 Cl (Ratio ~3:4:1)
190 / 192 / 194[C₅H₂BrClN]⁺Loss of methyl radical ([M-CH₃]⁺)Contains 1 Br, 1 Cl (Ratio ~3:4:1)
170 / 172[C₆H₅BrN]⁺Loss of chlorine radical ([M-Cl]⁺)Contains 1 Br (Ratio ~1:1)
126 / 128[C₆H₅ClN]⁺Loss of bromine radical ([M-Br]⁺)Contains 1 Cl (Ratio ~3:1)
91[C₆H₅N]⁺Loss of both Br and Cl radicalsNo halogen signature
Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system; the expected isotopic patterns and fragmentation must be observed to confirm the compound's identity.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC System Configuration:

    • Injector: Split/splitless inlet, set to 250 °C. Use a 1 µL injection volume with a 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS System Configuration:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis:

    • Identify the chromatographic peak for the target compound.

    • Extract the mass spectrum for this peak.

    • Verify the presence of the molecular ion cluster (m/z 205, 207, 209) with the correct ~3:4:1 ratio.

    • Confirm the presence of key fragment ions and their respective isotopic patterns as detailed in Table 2.

Part 3: Advanced and Complementary MS Techniques

While GC-MS is ideal for the parent compound, analyzing reaction products—which may be less volatile or thermally labile—often requires alternative approaches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the method of choice for analyzing products from reactions like Suzuki couplings or aminations, which result in larger, more polar molecules.[10][11]

  • Causality in Method Selection: ESI and APCI: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques.[6][12] They typically generate protonated molecules [M+H]⁺ with minimal in-source fragmentation. This is crucial for obtaining the molecular weight of an unknown product without the extensive fragmentation seen in EI.

  • The Role of Tandem MS (MS/MS): To gain structural information from the stable [M+H]⁺ ion, tandem mass spectrometry is employed. The [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed.[13] This provides controlled fragmentation data to elucidate the structure of novel products.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Tandem MS (MS2) A Sample Injection B HPLC Separation (Reversed-Phase C18) A->B C Soft Ionization (ESI or APCI) B->C D Precursor Ion Selection (Select [M+H]⁺) C->D E Collision-Induced Dissociation (CID) D->E F Product Ion Analysis E->F

Part 4: A Comparative Perspective: MS vs. Other Analytical Techniques

While mass spectrometry is unparalleled for this application, other techniques play complementary roles. Understanding their capabilities and limitations is key to selecting the right tool.

Table 3: Comparison of Analytical Techniques
TechniquePrincipleStrengthsLimitationsBest Application
GC-MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity, excellent structural information, library matching capability.[5]Requires volatile and thermally stable analytes.Definitive identification and quantification of the parent compound and volatile byproducts.
LC-MS/MS Chromatographic separation of soluble compounds followed by mass analysis.Analyzes non-volatile/thermally labile compounds, provides molecular weight and structural data.[11]Can have matrix effects; fragmentation is not as standardized as EI.Characterization of polar reaction products (e.g., cross-coupling products).
GC-ECD Gas chromatography with an Electron Capture Detector.Extremely high sensitivity specifically for electrophilic compounds (like halogens).[5]Provides no structural information; purely quantitative.Trace-level quantification when the analyte's identity is already confirmed.
HPLC-UV Liquid chromatography with an Ultraviolet absorbance detector.Robust, reproducible, and excellent for quantification.[14]Low selectivity; many compounds can have similar retention times and UV spectra. Definitive identification is not possible.Monitoring reaction progress and assessing the purity of the main product.
NMR Spectroscopy Nuclear Magnetic Resonance.Unrivaled for complete structural elucidation of pure compounds.[10]Low sensitivity; requires pure samples and is not suitable for mixture analysis.Absolute structural confirmation of the isolated, purified starting material and final products.

As the table illustrates, while techniques like GC-ECD offer superior sensitivity for halogenated compounds, they are "blind" detectors, providing no structural confirmation.[15] Similarly, HPLC-UV is a powerful quantitative tool but lacks the specificity of MS. NMR provides the most detailed structural picture but is unsuitable for analyzing the complex mixtures often generated during synthesis. Mass spectrometry, in its various forms, provides the optimal balance of sensitivity, selectivity, and structural elucidation power required for the comprehensive analysis of this compound and its derivatives.

References

A Senior Application Scientist's Guide to HPLC and GC-MS Methods for the Analysis of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 2-Bromo-3-chloro-4-methylpyridine. As a critical starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity and identity of this compound is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to guide method selection and implementation.

Analyte Profile and Strategic Considerations

Before selecting an analytical technique, understanding the physicochemical properties of the analyte is essential. This compound (C₆H₅BrClN) is a halogenated pyridine derivative.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₆H₅BrClN [1]
Molecular Weight 206.47 g/mol [1]
Polarity Moderately Polar Inferred from structure
Volatility Semi-volatile Inferred from structure
Thermal Stability Assumed stable under typical GC conditions, but requires verification N/A

| UV Chromophore | Yes (Pyridine Ring) | Inferred from structure |

The presence of a UV-absorbing pyridine ring makes HPLC with UV detection a viable option. Its semi-volatile nature and expected thermal stability also position GC-MS as a powerful alternative, offering high separation efficiency and the structural confirmation provided by mass spectrometry. The choice between these techniques hinges on the specific analytical objective: routine purity testing, trace impurity identification, or analysis of volatile versus non-volatile contaminants.

High-Performance Liquid Chromatography (HPLC): Robustness for Routine Analysis

HPLC is exceptionally well-suited for the purity assessment of this compound, particularly for identifying non-volatile impurities and degradation products. The analysis at or near ambient temperature mitigates the risk of thermal degradation that could occur with heat-labile impurities.

Causality Behind Experimental Choices

A reversed-phase C18 column is the workhorse for moderately polar compounds like this analyte. The alkyl chains of the stationary phase provide hydrophobic interactions, while a polar mobile phase, typically a mixture of acetonitrile and water, elutes the compounds. An acidic modifier like phosphoric or formic acid is incorporated into the mobile phase to protonate the pyridine nitrogen, ensuring a consistent charge state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved reproducibility. UV detection is selected for its simplicity and direct response to the pyridine chromophore.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for moderately polar analytes.
Mobile Phase A 0.1% Phosphoric Acid in Water Acid modifier to improve peak shape for the basic pyridine analyte.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 0-15 min: 30% to 80% B Ensures elution of the main peak and any later-eluting impurities.
15-17 min: 80% to 30% B Re-equilibration to initial conditions.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures retention time reproducibility.
Detection UV at 254 nm Wavelength where the pyridine ring exhibits strong absorbance.

| Injection Vol. | 10 µL | |

Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with diluent.

  • Working Standard Solution (50 µg/mL): Dilute 5 mL of the stock solution to 50 mL with diluent.

  • Sample Solution (50 µg/mL): Prepare the sample at a target concentration of 50 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter 0.45 µm Filtration Dissolve->Filter Inject Injection (10 µL) Filter->Inject Sample into Autosampler Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Quantify Quantification vs. Standard Integrate->Quantify Report Generate Report (% Purity) Quantify->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity and Specificity

GC-MS is an outstanding technique for analyzing volatile and semi-volatile compounds. Its high resolving power is ideal for separating closely related impurities, and the mass spectrometer provides definitive structural identification, a significant advantage over UV detection. The primary prerequisite is that the analyte and its impurities must be thermally stable and sufficiently volatile to travel through the GC column.

Causality Behind Experimental Choices

A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is chosen for its versatility and robustness in separating a wide range of compounds. A temperature gradient program is employed to ensure that compounds with different boiling points are effectively separated and elute as sharp peaks. Electron Ionization (EI) is the standard ionization technique for GC-MS, as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).

Chromatographic & MS Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Industry-standard, low-polarity column for general-purpose analysis.
Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Injector Temp. 250 °C Ensures rapid vaporization without thermal degradation.
Split Ratio 50:1 Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 100 °C, hold 1 min
Ramp: 15 °C/min to 280 °C Gradual temperature increase to separate compounds by boiling point.
Hold: 5 min at 280 °C Ensures elution of any high-boiling point impurities.
MS Transfer Line 280 °C Prevents condensation of analytes before entering the MS.
Ion Source Temp. 230 °C Standard temperature for Electron Ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for reproducible fragmentation and library matching.

| Mass Range | 40-350 amu | Covers the mass of the analyte and expected fragments. |

Standard and Sample Preparation:

  • Solvent: Acetone or Ethyl Acetate (GC-grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard and dissolve in a 25 mL volumetric flask with solvent.

  • Working Standard Solution (10 µg/mL): Serially dilute the stock solution to the final working concentration.

  • Sample Solution (10 µg/mL): Prepare the sample to a target concentration of 10 µg/mL in the solvent.

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Solvent Weigh->Dissolve Inject Split Injection (1 µL) Dissolve->Inject Sample into Autosampler Separate GC Column Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect TIC Extract Total Ion Chromatogram Detect->TIC Raw Data Identify Identify via Mass Spectrum TIC->Identify Quantify Quantify Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS Impurity Identification and Analysis.

Method Validation and Performance Comparison

A robust analytical method must be validated to prove it is suitable for its intended purpose.[2] The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[3][4][5][6] These guidelines establish the parameters that must be evaluated to ensure a method is accurate, precise, and reliable.[7][8][9]

The following table presents representative performance data for the two methodologies.

Comparative Performance Data: HPLC-UV vs. GC-MS

Validation Parameter HPLC-UV GC-MS Commentary
Specificity High (Peak purity by PDA) Very High (Mass Spectrum) GC-MS provides unambiguous identification, making it superior for confirming identity and resolving co-eluting peaks.
Linearity (R²) > 0.999 > 0.999 Both techniques demonstrate excellent linearity over a defined range.
Range 1 - 75 µg/mL 0.1 - 20 µg/mL The operational range can be adjusted, but GC-MS typically operates at lower concentrations due to higher sensitivity.
Accuracy (% Recovery) 98.0 - 102.0% 97.5 - 102.5% Both methods provide high accuracy, well within typical acceptance criteria.
Precision (%RSD)
- Repeatability ≤ 1.0% ≤ 1.5% Both methods are highly repeatable.
- Intermediate Precision ≤ 2.0% ≤ 2.5%
Limit of Detection (LOD) ~0.3 µg/mL (30 ng/mL) ~0.03 µg/mL (3 ng/mL) GC-MS is significantly more sensitive, making it the choice for trace analysis.
Limit of Quantitation (LOQ) ~1.0 µg/mL (100 ng/mL) ~0.1 µg/mL (10 ng/mL) The lower LOQ of GC-MS is critical for quantifying trace-level impurities.
Robustness High Moderate HPLC methods are generally more robust against minor variations in parameters like mobile phase composition and temperature. GC performance can be more sensitive to inlet liner contamination and column aging.

| Analysis Time | ~20 min | ~15 min | Runtimes are comparable and can be optimized for higher throughput. |

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and GC-MS are powerful, validated techniques for the analysis of this compound, but their strengths are applied to different analytical challenges.

  • Choose HPLC-UV for:

    • Routine quality control and purity assays where the impurity profile is relatively well-known.

    • Analysis of samples containing non-volatile or thermally labile impurities.

    • Environments where robustness and ease of use are prioritized.

  • Choose GC-MS for:

    • Definitive identification of the main component and unknown impurities through mass spectral data.

    • Trace-level analysis, such as detecting genotoxic or other critical low-level impurities.

    • Screening for volatile residual solvents or starting materials.

Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: HPLC for routine release testing and stability studies, and GC-MS for initial characterization, impurity identification, and specialized investigations. This dual approach provides a complete and trustworthy understanding of the quality of this compound.

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions with 2-Bromo-3-chloro-4-methylpyridine: Catalytic System Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-chloro-4-methylpyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, offering two distinct halogen sites for sequential functionalization. Achieving high selectivity in cross-coupling reactions is paramount for its efficient utilization. This guide provides a comprehensive comparison of kinetic studies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving this substrate. We delve into the mechanistic principles governing selectivity, compare the performance of traditional and modern catalytic systems with supporting data, and provide detailed, field-proven experimental protocols for conducting kinetic analysis. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes and deepen their mechanistic understanding of cross-coupling reactions on dihalogenated pyridines.

Introduction: The Strategic Value of this compound

The substituted pyridine core is a privileged scaffold in numerous FDA-approved drugs and advanced materials. This compound presents a unique synthetic challenge and opportunity due to its two different halogen atoms. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, site-selective cross-coupling reactions, enabling the rapid construction of molecular complexity.

The success of such a strategy hinges on precise control over reaction conditions. A reaction that is too sluggish is inefficient, while one that is too fast or indiscriminate may lead to a mixture of mono-substituted and di-substituted products, complicating purification and lowering yields. This is where kinetic studies become indispensable. By understanding the rate and selectivity of different catalytic systems, chemists can:

  • Optimize Reaction Conditions: Fine-tune temperature, catalyst loading, and reaction time to maximize the yield of the desired mono-coupled product.

  • Enhance Selectivity: Choose the right combination of catalyst, ligand, and base to preferentially activate the C-Br bond over the C-Cl bond.

  • Gain Mechanistic Insight: Elucidate the rate-determining steps and catalyst behavior, paving the way for the rational design of more efficient catalysts.[1]

This guide will compare two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to provide a kinetic framework for the selective functionalization of this valuable substrate.

The Foundation of Selectivity: A Mechanistic Overview

The selectivity in palladium-catalyzed cross-coupling of dihalo-N-heteroarenes is primarily governed by the first, and often rate-determining, step of the catalytic cycle: oxidative addition .[2][3] In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond.

The general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl > C-F , which correlates inversely with the bond dissociation energy (BDE).[4][5] For this compound, the C-Br bond is weaker than the C-Cl bond, making it the kinetically favored site for reaction. Furthermore, for dihalogenated pyridines, halides positioned alpha to the nitrogen (the C2 position) are typically more reactive due to electronic effects and weaker C-X bonds.[4][6]

Therefore, the intrinsic reactivity of the substrate strongly favors coupling at the C2-Br position. However, the choice of ligand, palladium precursor, and reaction conditions can further enhance or even, in some rare cases, alter this selectivity.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation Boronate_Salt X-B(OR)₂ OA_Complex->Boronate_Salt TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) TM_Complex->Product ArX 2-Bromo-3-chloro- 4-methylpyridine (Ar-X) ArX->OA_Complex Organoboron Organoboron Reagent (R-B(OR)₂) Organoboron->TM_Complex Base Base Base->TM_Complex Activation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Analysis of Catalytic Systems

To illustrate the practical implications of catalyst choice, we will compare two representative catalytic systems for both Suzuki-Miyaura and Buchwald-Hartwig reactions. The kinetic data presented below is synthesized from established principles and data from analogous heteroaryl halides to provide a robust comparative framework.[5]

Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8] We compare a "classic" catalyst with a modern, highly active pre-catalyst.

  • System A (Classic): Pd(PPh₃)₄

  • System B (Modern): A Buchwald-type phosphine ligand (e.g., XPhos) with a palladium pre-catalyst (e.g., G3-XPhos Palladacycle).

Rationale for Selection:

  • Pd(PPh₃)₄: This is a historically significant, well-understood catalyst. However, it often requires higher temperatures and can be sensitive to air. Its dissociation in solution to the active Pd(0)L₂ species can influence kinetics.[9][10]

  • Buchwald System: These systems are designed for high catalytic turnover and broad functional group tolerance. The bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, leading to faster reactions under milder conditions.[11]

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling

Parameter System A: Pd(PPh₃)₄ System B: XPhos/Pd G3 Causality and Insights
Typical Temperature 80-100 °C 40-60 °C The more efficient ligand in System B lowers the activation energy for the rate-determining step.
Observed Rate Constant (k_obs) at 60°C Low High Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.
Selectivity (C-Br vs. C-Cl) >98% >99% Both systems show high selectivity due to the large intrinsic reactivity difference between C-Br and C-Cl bonds.
Catalyst Loading 1-5 mol% 0.1-1 mol% System B is more stable and active, requiring less catalyst for full conversion.

| Reaction Half-Life (t₁/₂) | Hours | Minutes | The significantly faster rate of the modern system dramatically reduces reaction times. |

Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[12][13][14] Here, we compare two generations of ligand systems.

  • System C (Early Generation): Pd₂(dba)₃ with a bidentate phosphine ligand like BINAP.

  • System D (Modern): A Buchwald-type biarylphosphine ligand (e.g., RuPhos) with a palladium pre-catalyst.

Rationale for Selection:

  • BINAP System: Early systems using bidentate ligands were groundbreaking but often required specific conditions and were limited in scope.

  • RuPhos System: Modern sterically hindered, electron-rich monophosphine ligands have proven to be exceptionally general and active, enabling the coupling of a wide range of amines and aryl halides under mild conditions.[13]

Table 2: Comparative Kinetic Data for Buchwald-Hartwig Amination

Parameter System C: Pd₂(dba)₃/BINAP System D: RuPhos/Pd G3 Causality and Insights
Typical Temperature 90-110 °C 50-80 °C The RuPhos ligand promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition.[15]
Observed Rate Constant (k_obs) at 80°C Moderate Very High The unique steric and electronic properties of RuPhos accelerate the turnover-limiting reductive elimination step.
Selectivity (C-Br vs. C-Cl) >95% >99% System D's higher activity at lower temperatures further enhances the kinetic preference for C-Br cleavage.[16]
Base Requirement Strong base (e.g., NaOtBu) Milder base (e.g., K₂CO₃, DBU) The efficiency of the modern catalyst allows for the use of weaker, more functional-group-tolerant bases.[17]

| Substrate Scope | More limited | Very Broad | System D can couple challenging substrates, such as primary alkylamines and ammonia equivalents, more effectively.[13] |

In-Depth Experimental Protocols

Scientific integrity requires protocols that are detailed, reproducible, and self-validating. The following section provides a robust workflow for kinetic analysis using common laboratory equipment.

Experimental Workflow for Kinetic Analysis

This protocol outlines a general procedure for obtaining time-course data for a cross-coupling reaction. The key is consistency and accurate measurement.

Kinetic_Workflow prep 1. Preparation - Prepare stock solutions - Add catalyst, ligand, base - Add internal standard init 2. Initiation - Thermostat reaction vessel - Inject limiting reagent - Start timer (t=0) prep->init sample 3. Sampling - Withdraw aliquots at  defined time points init->sample quench 4. Quenching - Immediately dilute aliquot  in cold solvent to stop  the reaction sample->quench analyze 5. Analysis - Analyze quenched samples  by GC or HPLC quench->analyze data 6. Data Processing - Plot [Product] vs. time - Determine initial rate  or k_obs analyze->data

Figure 2: Standard experimental workflow for a kinetic study of a cross-coupling reaction.

Protocol: Reaction Monitoring by Gas Chromatography (GC)

This method is ideal for volatile and thermally stable compounds.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in a dry, degassed solvent (e.g., toluene or dioxane).

    • Prepare a stock solution of the coupling partner (e.g., phenylboronic acid, 0.15 M).

    • Prepare a stock solution of a high-boiling, inert internal standard (IS), such as dodecane or hexadecane (e.g., 0.05 M). The IS is crucial for correcting variations in sample volume and GC injection.

  • Reaction Setup:

    • To a reaction vial equipped with a stir bar, add the palladium catalyst (e.g., 1 mol%), ligand (if separate), and base (e.g., 2 equivalents).

    • Add a precise volume of the internal standard stock solution.

    • Add the stock solution of the non-limiting reagent (e.g., the boronic acid).

    • Seal the vial and place it in a preheated reaction block or oil bath set to the desired temperature.

  • Initiation and Sampling:

    • Allow the mixture to equilibrate thermally for 5-10 minutes.

    • Initiate the reaction by injecting the stock solution of the limiting reagent (this compound). Start the timer immediately (t=0).

    • At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 50 µL) using a syringe.

  • Quenching and Analysis:

    • Immediately inject the aliquot into a GC vial containing 1 mL of a cold solvent (e.g., ethyl acetate) and a small plug of silica gel. The dilution and cooling will effectively quench the reaction.

    • Vortex the GC vial and allow the solids to settle.

    • Analyze the supernatant by GC. The concentration of the product relative to the constant concentration of the internal standard is used to quantify the reaction progress.[18][19]

  • Data Analysis:

    • Generate a calibration curve to determine the response factor of the product relative to the internal standard.

    • Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. For pseudo-first-order conditions, a plot of ln([Reactant]₀/[Reactant]t) vs. time will yield the observed rate constant (k_obs).

Note: For non-volatile products, HPLC or UPLC-MS are excellent alternative analytical techniques.[20][21] In-situ monitoring by NMR spectroscopy can also provide high-quality kinetic data without the need for sampling and quenching.[20][22][23]

Conclusion and Recommendations

Kinetic analysis is a powerful tool for optimizing the selective functionalization of this compound. This guide demonstrates that while the substrate has an inherent reactivity bias for the C-Br bond, the choice of catalytic system has a profound impact on reaction efficiency, speed, and overall performance.

Key Takeaways for Researchers:

  • For High-Throughput and Efficiency: Modern Buchwald-type ligand/palladium pre-catalyst systems (Systems B and D) are unequivocally superior. They offer significantly faster reaction rates at lower temperatures and catalyst loadings, which is ideal for drug discovery and process development where time and resource efficiency are critical.

  • For Cost-Sensitive, Large-Scale Synthesis: While less active, classic catalysts like Pd(PPh₃)₄ can still be effective and may be more economical. However, optimization will likely require higher temperatures and longer reaction times, necessitating careful kinetic analysis to avoid side reactions like debromination or di-substitution.

  • Prioritize Protocol Rigor: The use of an internal standard and a consistent quenching procedure is non-negotiable for obtaining reliable and comparable kinetic data.

  • Look Beyond the Halogen: While this guide focuses on C-Br vs. C-Cl, the principles of catalyst and ligand choice are equally critical when considering the subsequent, more challenging coupling at the C-Cl position. Kinetic studies for that second step will be essential for developing efficient one-pot or sequential multi-coupling strategies.

By applying the principles and protocols outlined in this guide, scientists can accelerate the development of robust and selective synthetic routes to novel pyridine-containing molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-Bromo-3-chloro-4-methylpyridine, ensuring the protection of laboratory personnel, the integrity of your research environment, and adherence to environmental regulations.

Due to its chemical structure containing both bromine and chlorine atoms, this compound is classified as a halogenated organic compound.[1][2] This classification is critical as it dictates a specific and stringent waste management pathway. Under no circumstances should this chemical or its residues be disposed of via standard trash or sanitary sewer systems.[1]

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary personal protective equipment (PPE) and emergency response actions.

Hazard Identification

Based on data from the compound and structurally similar chemicals, this compound presents several health hazards.[3][4]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[4]
Skin IrritationCategory 2Causes skin irritation.[3][4]
Eye IrritationCategory 2ACauses serious eye irritation.[3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Mandate

A robust PPE strategy is non-negotiable when handling this compound.[5] All handling and disposal activities must be conducted within a certified chemical fume hood.[1][6]

PPE ItemSpecificationRationale for Use
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects eyes from splashes and vapors that can cause serious irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact, which can lead to irritation.[5] Always consult the manufacturer's glove compatibility chart.
Body Protection Standard flame-retardant laboratory coat and closed-toe shoes.Protects clothing and skin from accidental contact.[1][5]
Respiratory Work conducted in a chemical fume hood.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][6]

Emergency Response: Spills and Exposures

In the event of accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[7] If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][7]

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[8][9] Collect the contaminated absorbent into a designated, sealed container for hazardous waste.[8][10]

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocol.[9]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. The guiding principle is waste segregation: halogenated organic waste must always be collected separately from non-halogenated waste.[5][11]

Step 1: Waste Segregation

All materials contaminated with this compound are considered hazardous waste. This includes:

  • Unused or surplus chemical.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weigh boats).

  • Spill cleanup materials.

  • Rinsate from decontaminating glassware.[5]

Establish a dedicated waste container specifically for "Halogenated Organic Waste."[1] Do not mix this waste stream with incompatible materials such as strong oxidizing agents, acids, or bases.[7][12]

Step 2: Container Selection

Select a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1] The container must be in good condition, free of cracks or residue.

Step 3: Mandatory Labeling

Proper labeling is a critical regulatory requirement. Before any waste is added, affix a "Hazardous Waste" label to the container.[1] The label must include:

  • The words "Hazardous Waste." [1]

  • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[1]

  • For mixtures, list all chemical constituents and their approximate percentages.[1]

  • A clear description of the hazards (e.g., "Toxic," "Irritant").[1]

  • The Accumulation Start Date (the date waste is first added to the container).[1]

  • The name and contact information of the responsible Principal Investigator or laboratory manager.[1]

Step 4: On-Site Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1]

  • The container must be kept tightly closed at all times, except when actively adding waste.[1][7]

  • It is a best practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate spills.[1]

Step 5: Arranging for Final Disposal

Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[1][9] These entities will typically use high-temperature incineration for the final destruction of the chemical.[9] Never attempt to dispose of this chemical through conventional means.[1]

Part 3: Experimental Protocol for Glassware Decontamination

All reusable lab equipment, particularly glassware, must be thoroughly decontaminated before returning to general use.

  • Initial Rinse: Under a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone).

  • Collect Rinsate: This initial rinsate is contaminated and must be collected and added to your "Halogenated Organic Waste" container.[5]

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Part 4: Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper management of waste generated from this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition start Waste Generated (e.g., residue, solution, spill debris) char Characterize as 'Halogenated Organic Waste' start->char container Select Compatible Container (Glass or Polyethylene) char->container labeling Affix 'Hazardous Waste' Label (Complete all fields) container->labeling collect Collect Waste in Designated Container labeling->collect store Store in Satellite Accumulation Area (Closed, w/ Secondary Containment) collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Transfer to Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for proper disposal.

By adhering to this comprehensive guide, researchers can confidently manage this compound waste, upholding the highest standards of laboratory safety, professional responsibility, and environmental protection.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-3-chloro-4-methylpyridine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 2-Bromo-3-chloro-4-methylpyridine (CAS No. 884495-42-5).[1] As a halogenated pyridine derivative, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its handling demands a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, empowering researchers to build a self-validating system of laboratory safety.

Hazard Profile: Understanding the Inherent Risks

A thorough risk assessment is the foundation of safe chemical handling. This compound presents a significant multi-hazard profile that must be respected at all times. Its primary dangers lie in its high acute toxicity via multiple exposure routes, its corrosive potential, and its combustible nature.

The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of its risks.

Hazard ClassificationCategoryGHS StatementSignal WordPictogram
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.Danger💀
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.Danger💀
Skin IrritationCategory 2H315: Causes skin irritation.Warning
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Warning
Flammable LiquidsCategory 4H227: Combustible liquid.Warning(None)

Source: Synthesized from multiple Safety Data Sheets (SDS).[2]

The "Fatal in contact with skin" classification is of paramount importance. This dictates that engineering controls and personal protective equipment (PPE) must be selected to eliminate the possibility of dermal exposure.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard; its selection and use must be meticulous. The choice of PPE is directly dictated by the hazard profile detailed above.

Eye and Face Protection: Preventing Irreversible Damage

Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards.[3]

Causality: this compound causes serious eye irritation.[2][4][5] Standard safety glasses offer insufficient protection against splashes, which are a significant risk during transfers and reaction quenching.

Required for High-Risk Operations: A full-face shield worn over chemical splash goggles.

Causality: Operations involving larger volumes (>1 L), work with heated material, or procedures under positive or negative pressure increase the risk of energetic splashes or sprays.[3] The face shield protects the entire face from direct contact.

Skin and Body Protection: A Non-Negotiable Barrier

Gloves: Double-gloving is mandatory.

  • Inner Glove: A thin, flexible nitrile examination glove.

  • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., butyl rubber or neoprene).

Causality: The primary hazard is that the compound is "Fatal in contact with skin." A single layer of standard nitrile gloves is insufficient for extended contact or in the event of a significant spill. Nitrile offers good general resistance, but for halogenated organic compounds, butyl rubber or neoprene provides superior protection.[6] Double-gloving ensures that a barrier remains in place if the outer glove is compromised, providing valuable time to retreat and decontaminate. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7]

Lab Coat: A flame-resistant lab coat is required.

Causality: The compound is a combustible liquid.[5] Standard cotton or polyester lab coats can ignite and continue to burn. A flame-resistant coat will self-extinguish, providing critical protection in the event of a fire. The coat must be fully buttoned with sleeves rolled down.

Additional Protection: A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high splash potential.[6] Ensure legs are covered (no shorts) and wear closed-toe shoes.[3]

Respiratory Protection: Safeguarding the Respiratory Tract

Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood.[8][9]

Causality: The compound may cause respiratory irritation and is volatile enough to pose an inhalation risk.[2][5] A fume hood is the most effective way to control exposure to vapors and aerosols at the source.

When a Respirator is Required: In situations where engineering controls are insufficient or during emergency spill response, respiratory protection is necessary.

  • Recommended Type: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P95 or N95 particulate pre-filter (Filter Type A-P2 or similar).[10]

Causality: The organic vapor cartridge adsorbs the pyridine-based vapors, while the particulate filter will capture any aerosols that may be generated. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[10]

Operational Plan: From Bench to Waste

A systematic workflow minimizes risk by ensuring that safety is integrated into every step of the experimental process.

Experimental Workflow Diagram

G cluster_prep 1. Pre-Operation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Operation & Disposal cluster_safety 4. Final Safety Steps prep_risk Review SDS & Risk Assessment prep_fume Verify Fume Hood Certification & Flow prep_risk->prep_fume prep_ppe Don Full PPE: - Double Gloves - Goggles & Face Shield - FR Lab Coat prep_fume->prep_ppe prep_spill Prepare Spill Kit (Inert Absorbent) prep_ppe->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction post_decon Decontaminate Glassware & Surfaces handle_reaction->post_decon post_waste Segregate Halogenated Liquid & Solid Waste post_decon->post_waste post_label Label Waste Container: 'Hazardous Waste' 'this compound' post_waste->post_label post_dispose Move to Satellite Accumulation Area post_label->post_dispose safety_doff Doff PPE Correctly (Outer Gloves First) post_dispose->safety_doff safety_wash Wash Hands Thoroughly safety_doff->safety_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, verify fume hood functionality. Don all required PPE as described in Section 2. Ensure an appropriate spill kit containing inert absorbent material (e.g., vermiculite, sand) is immediately accessible.[11][12]

  • Aliquotting and Transfer: Conduct all transfers within the fume hood. Ground and secure containers when dispensing to prevent static discharge.[4] Use tools (spatulas, cannulas) that minimize aerosol generation.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible. Ensure condenser lines and other apparatus are secure.

  • Decontamination: After use, decontaminate all surfaces and equipment. Launder contaminated clothing before reuse.[4]

Emergency and Disposal Plans

Emergency Procedures
Exposure ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing while under a safety shower. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Call a poison center or physician.[4]
Small Spill (<100 mL) Alert others in the lab. Wearing full PPE, cover the spill with a non-combustible, inert absorbent material.[11] Collect the material using non-sparking tools into a designated hazardous waste container.[10] Clean the affected area.
Large Spill (>100 mL) Evacuate the laboratory immediately and alert personnel in adjacent areas. Contact your institution's Environmental Health and Safety (EHS) department and notify them of the spill's location and nature.[11]
Waste Disposal Plan

Principle: this compound and any materials contaminated with it are classified as hazardous waste.[11] Under no circumstances should this material be discharged into the environment or drains.

  • Segregation: All waste streams must be segregated. This includes:

    • The pure substance and reaction mixtures.

    • Contaminated labware (pipette tips, gloves, absorbent pads).[11]

    • Solvent rinses used for decontamination.

  • Containerization: Collect all waste in a designated, compatible, and properly sealed hazardous waste container. Do not mix with other incompatible waste streams.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area.[11] Final disposal must be conducted through a licensed hazardous waste management company, typically via high-temperature incineration.[10][11]

By adhering to this comprehensive safety and handling framework, researchers can confidently and safely utilize this compound, ensuring both personal safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.